molecular formula C7H15NO2 B2390287 2-(Piperidin-4-yloxy)ethan-1-ol CAS No. 40256-14-2

2-(Piperidin-4-yloxy)ethan-1-ol

Cat. No.: B2390287
CAS No.: 40256-14-2
M. Wt: 145.202
InChI Key: VAIHBHWKPBXNLR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)ethan-1-ol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-yloxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yloxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-6-10-7-1-3-8-4-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHBHWKPBXNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40256-14-2
Record name 2-(piperidin-4-yloxy)ethan-1-ol
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Foundational & Exploratory

Chemical Structure and Properties of 2-(Piperidin-4-yloxy)ethan-1-ol: A Bifunctional Scaffold for PROTAC Linkers and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of modern drug discovery, the spatial geometry and physicochemical properties of linker molecules are as critical as the pharmacophores they connect. 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 40256-14-2) has emerged as a highly privileged, bifunctional building block[1]. Featuring a rigidified piperidine ring coupled to a flexible ether-ethanol extension, this molecule is extensively utilized in the synthesis of central nervous system (CNS) agents, such as mGluR2 antagonists[2], and serves as a foundational PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation (TPD) workflows[3].

This technical guide provides an in-depth analysis of its structural properties, the mechanistic rationale for its use over traditional linkers, and field-proven, self-validating protocols for its orthogonal functionalization.

Structural Architecture and Physicochemical Profile

The utility of 2-(Piperidin-4-yloxy)ethan-1-ol stems from its dual-reactivity profile: it possesses a highly nucleophilic secondary amine within a six-membered heterocycle and a terminal primary alcohol.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic and biological systems[1]:

PropertyValue
Chemical Name 2-(Piperidin-4-yloxy)ethan-1-ol
CAS Registry Number 40256-14-2
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
SMILES String OCCOC1CCNCC1
Physical State Solid (Powder)
Melting Point 70 - 73 °C
Hydrogen Bond Donors 2 (Amine N-H, Alcohol O-H)
Hydrogen Bond Acceptors 3 (Amine N, Ether O, Alcohol O)

Mechanistic Utility in Drug Design: The Causality of Rigidity

When designing PROTACs or bivalent degraders, chemists historically relied on highly flexible polyethylene glycol (PEG) chains. However, long, flexible linkers incur a massive entropic penalty upon the formation of the required ternary complex (Target Protein–PROTAC–E3 Ligase).

The Rationale for 2-(Piperidin-4-yloxy)ethan-1-ol: Substituting a standard PEG segment with this piperidine-ether scaffold introduces critical conformational restriction.

  • Entropic Pre-organization: The rigid chair conformation of the piperidine ring limits the degrees of rotational freedom. This pre-organizes the linker's trajectory, significantly reducing the entropic cost of binding and stabilizing the ternary complex.

  • Physicochemical Tuning: Unlike purely aliphatic rigidifiers (e.g., cyclohexane), the basic nitrogen (pKa ~10.5) ensures excellent aqueous solubility and allows for the formation of stable pharmaceutical salts (e.g., HCl or acetate salts). The ether oxygen maintains the hydrogen-bond acceptor properties of a PEG chain, preventing a drop in cell permeability.

TernaryComplex POI Target Protein (e.g., Kinase) Ligand1 POI Ligand POI->Ligand1 Ub Ubiquitination Path POI->Ub Degradation Linker 2-(Piperidin-4-yloxy)ethan-1-ol Rigidified Linker Ligand1->Linker Ether/Amine Bond Ligand2 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->Ligand2 Amide/Alkyl Bond E3 E3 Ubiquitin Ligase Ligand2->E3 E3->Ub Transfer

Fig 1. Role of 2-(Piperidin-4-yloxy)ethan-1-ol in PROTAC ternary complex formation.

Experimental Workflow: Orthogonal Functionalization

To utilize this bifunctional molecule in complex syntheses, one functional group must be transiently masked. The industry standard is the selective N-Boc protection of the secondary amine to yield tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS: 163210-40-0)[3].

Synthesis SM 2-(Piperidin-4-yloxy)ethan-1-ol (Bifunctional Scaffold) Step1 N-Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 tert-Butyl 4-(2-hydroxyethoxy) piperidine-1-carboxylate Step1->Int1 Step2 Alcohol Functionalization (e.g., Mesylation / Alkylation) Int1->Step2 Int2 Ligand 1 Conjugate (N-Boc Protected) Step2->Int2 Step3 Boc Deprotection (TFA / DCM) Int2->Step3 Int3 Free Piperidine Intermediate Step3->Int3 Step4 Amine Functionalization (Amidation with Ligand 2) Int3->Step4 Final Assembled PROTAC Molecule Step4->Final

Fig 2. Orthogonal synthetic workflow for PROTAC assembly using the bifunctional linker.

Protocol: Regioselective N-Boc Protection (Self-Validating System)

Objective: To selectively mask the secondary amine, leaving the primary alcohol available for downstream conjugation (e.g., Mitsunobu reaction or mesylation).

The Causality: The secondary amine of the piperidine ring is kinetically much more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) to 1.05 equivalents, the reaction proceeds with near-perfect regioselectivity, eliminating the need for transient alcohol protecting groups. Triethylamine (Et₃N) is added to neutralize any trace acid and maintain the amine in its highly nucleophilic, unprotonated state.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(piperidin-4-yloxy)ethan-1-ol (1.0 eq, 10 mmol, 1.45 g) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq, 15 mmol, 2.1 mL) to the solution and stir for 10 minutes at 0 °C (ice bath).

  • Reagent Addition: Slowly add Boc₂O (1.05 eq, 10.5 mmol, 2.29 g) dropwise as a solution in DCM (10 mL) over 15 minutes. Note: Slow addition prevents exothermic runaway and preserves regiocontrol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Self-Validating In-Process Control (IPC):

    • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with DCM:MeOH (9:1).

    • Visualization Validation: Stain with Ninhydrin and heat. The starting material will appear as a dark purple spot (indicating a free secondary amine). The product spot will be UV-inactive and Ninhydrin-negative , providing a binary visual confirmation that the amine has been successfully masked.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Characterization (LC-MS):

    • Analyze the crude product. The expected mass for the product (C₁₂H₂₃NO₄) is 245.3 g/mol .

    • The mass spectrum must show a prominent [M+H]⁺ peak at m/z 246.3.

    • Critical Validation: Look for the diagnostic fragmentation peak at m/z 190.3. This corresponds to the loss of the tert-butyl group (isobutylene, -56 Da), which is an absolute hallmark of N-Boc protected amines.

References

  • Google Patents. "BRPI0709633A2 - Derivados de piridina e pirimidina como antagonista de mglur2." Patent Literature on 4-(2-hydroxyethoxy)piperidine usage.

Sources

2-(Piperidin-4-yloxy)ethan-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 40256-14-2 Molecular Weight: 145.20 g/mol

Part 1: Executive Summary & Core Identity

2-(Piperidin-4-yloxy)ethan-1-ol is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. Characterized by a piperidine ring functionalized at the 4-position with a hydroxyethyl ether moiety, it serves as a critical "linker" scaffold. Its amphiphilic nature—combining a basic secondary amine with a polar primary alcohol—makes it ideal for modulating physicochemical properties such as solubility and lipophilicity in fragment-based drug discovery (FBDD).

This compound is distinct from its structural isomer, 2-(piperidin-4-yl)ethanol (CAS 622-26-4), which features a direct carbon-carbon bond.[1] The "yloxy" designation in the target molecule denotes an ether linkage (


), which imparts greater rotational freedom and polarity, essential attributes for designing flexible linkers in Proteolysis Targeting Chimeras (PROTACs) and multivalent ligands.
Chemical Specifications Table
PropertySpecification
CAS Number 40256-14-2
IUPAC Name 2-(Piperidin-4-yloxy)ethan-1-ol
Synonyms 4-(2-Hydroxyethoxy)piperidine; 2-(4-Piperidyloxy)ethanol
Molecular Formula

Molecular Weight 145.20 g/mol
Exact Mass 145.1103
SMILES C1CNCCC1OCCO
Appearance Colorless to pale yellow viscous liquid or low-melting solid
pKa (Calculated) ~10.8 (Piperidine NH), ~14.8 (Hydroxyl)
LogP -0.5 (Estimated)
Solubility Highly soluble in water, methanol, DMSO; moderate in DCM

Part 2: Synthetic Methodology & Manufacturing

The synthesis of 2-(Piperidin-4-yloxy)ethan-1-ol requires a strategic approach to avoid N-alkylation side reactions. A direct reaction between 4-hydroxypiperidine and 2-chloroethanol often yields a mixture of O-alkylated and N-alkylated products.

Expert Insight: To ensure regioselectivity, the secondary amine of the piperidine must be protected (typically with a Boc group) prior to ether formation. The most robust protocol utilizes a Williamson ether synthesis followed by acid-mediated deprotection.

Synthesis Workflow Diagram

SynthesisPath SM 4-Hydroxypiperidine (Starting Material) Step1 N-Protection (Boc2O, TEA) SM->Step1 Inter1 N-Boc-4-hydroxypiperidine Step1->Inter1 Yield >95% Step2 O-Alkylation (NaH, 2-Bromoethanol) Inter1->Step2 Inter2 N-Boc-4-(2-hydroxyethoxy)piperidine (CAS 163210-40-0) Step2->Inter2 Ether Formation Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Product 2-(Piperidin-4-yloxy)ethan-1-ol (Target) Step3->Product Quant. Yield

Caption: Regioselective synthesis pathway via N-Boc protection to prevent N-alkylation byproducts.

Detailed Experimental Protocol

Step 1: Preparation of tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 2-Bromoethanol (1.2 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C and add NaH portion-wise. Stir for 30 mins to generate the alkoxide.

    • Add 2-Bromoethanol dropwise (maintain <5°C).

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc.[2]

    • Purification: Wash organics with brine, dry over

      
      , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
      

Step 2: Deprotection to 2-(Piperidin-4-yloxy)ethan-1-ol

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA (10 eq) or 4M HCl/Dioxane (5 eq) at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of Boc).

    • Workup (Free Base): Concentrate in vacuo. Redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) or treat with

      
       and extract into DCM/IPA (3:1).
      
    • Yield: Quantitative conversion is typical.

Part 3: Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a pharmacophore linker .

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability. The ether oxygen in 2-(Piperidin-4-yloxy)ethan-1-ol introduces a "kink" and increases hydrophilicity compared to all-carbon chains, improving the oral bioavailability of the final degrader.

Solubility Enhancement

Incorporating this motif into hydrophobic drug scaffolds (e.g., kinase inhibitors) can significantly lower LogD. The basic piperidine nitrogen (pKa ~10.8) is protonated at physiological pH, enhancing aqueous solubility, while the ether oxygen acts as a hydrogen bond acceptor.

Scaffold Functionalization Logic

Applications Core 2-(Piperidin-4-yloxy)ethan-1-ol N_Term N-Terminus (Secondary Amine) Nucleophilic Handle Core->N_Term O_Term O-Terminus (Primary Alcohol) Electrophilic/Nucleophilic Handle Core->O_Term N_App1 Reductive Amination (Attach to Scaffold) N_Term->N_App1 N_App2 Amide Coupling (Attach to E3 Ligase Ligand) N_Term->N_App2 O_App1 Tosylation/Mesylation (Create Leaving Group) O_Term->O_App1 O_App2 Mitsunobu Reaction (Ether Extension) O_Term->O_App2

Caption: Divergent functionalization strategy utilizing the orthogonal reactivity of the amine and alcohol.

Part 4: Quality Control & Validation

To validate the identity of synthesized or purchased batches, rely on the following spectral signatures.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.70–3.75 (m, 2H, 
      
      
      
      )
    • 
       3.55–3.60 (m, 2H, 
      
      
      
      )
    • 
       3.35–3.45 (m, 1H, Piperidine C4-H)
      
    • 
       3.05–3.15 (m, 2H, Piperidine C2/6-H equatorial)
      
    • 
       2.60–2.70 (m, 2H, Piperidine C2/6-H axial)
      
    • 
       1.90–2.00 (m, 2H, Piperidine C3/5-H)
      
    • 
       1.40–1.55 (m, 2H, Piperidine C3/5-H)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observe peak at m/z 146.1.

Part 5: Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs

    
     from air; the hydrochloride salt (CAS 90747-17-4) is more stable for long-term storage.
    

References

  • PubChem. (2025).[4] Compound Summary for CID 20295332: 2-(Piperidin-4-yloxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Precision Engineering of Piperidine Ether Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring remains one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, the "plain" piperidine scaffold often suffers from promiscuity and significant cardiotoxicity risks (hERG blockade). The introduction of an ether linkage—specifically C3-alkoxy or C4-aryloxy motifs—transforms this generic scaffold into a precision tool.

This guide analyzes the therapeutic utility of piperidine ether derivatives. We explore how the ether oxygen acts as a critical "design element" to modulate pKa, reduce lipophilicity (logP), and anchor specific hydrogen-bonding networks in targets ranging from BACE1 (Alzheimer’s) to Sigma-1 receptors (Neuropathic Pain).

The Pharmacophore: Structural Advantages

The "Ether Effect" on Physicochemical Properties

Replacing a methylene unit with an ether oxygen in a piperidine side chain or directly on the ring exerts profound effects on the molecule's drug-likeness.

  • pKa Modulation: The inductive electron-withdrawing effect of an oxygen atom at the C3 or C4 position lowers the pKa of the piperidine nitrogen (typically ~10-11) by 1–1.5 log units. This increases the fraction of non-ionized drug at physiological pH, potentially enhancing membrane permeability.

  • Conformational Bias: In 3-alkoxypiperidines, the gauche effect (preference for the C-O bond to be gauche to the N-C bond) can lock the ring into specific chair conformations, reducing the entropic penalty of binding.

  • Metabolic Blocking: An aryloxy group at C4 blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), extending half-life (

    
    ).
    
Visualization: SAR Logic of the Piperidine Ether

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when designing these derivatives.

SAR_Logic cluster_effects Mechanistic Impact Core Piperidine Core (Scaffold) Ether Ether Linkage (C3/C4 Position) Core->Ether Functionalization Liability Liability Mitigation (hERG/Metabolism) Core->Liability Basic Amine (hERG Risk) Target Target Interaction (Receptor/Enzyme) Ether->Target H-Bond Acceptor (Asp/Ser residues) Ether->Liability Reduces logP Lowers pKa Effect1 Conformational Lock (Gauche Effect) Ether->Effect1 Effect2 Metabolic Block (C4 Position) Ether->Effect2

Figure 1: SAR logic flow demonstrating how the ether insertion bridges the core scaffold to target efficacy while mitigating liabilities.

Therapeutic Case Studies

Neurology: BACE1 Inhibitors (Alzheimer’s Disease)

The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) contains a catalytic dyad (Asp32/Asp228).[1][2] Piperidine ethers have proven essential in engaging this dyad.

  • Mechanism: 3,4,6-trisubstituted piperidines utilize the ether oxygen to accept a hydrogen bond from the enzyme's flap region or the catalytic aspartates.

  • Case Example: In the development of BACE1 inhibitors (e.g., related to Elenbecestat analogs), a 3-alkoxypiperidine moiety serves as a transition-state isostere. The ether oxygen mimics the hydration shell, displacing water molecules in the active site to gain entropy-driven affinity.

Oncology & Pain: Sigma-1 Receptor Ligands

Sigma-1 receptors (σ1R) are chaperones at the mitochondria-associated ER membrane.

  • Pharmacophore: High affinity σ1R ligands typically require a basic nitrogen flanked by hydrophobic regions.

  • The Ether Advantage: 4-phenoxyalkylpiperidines show superior selectivity for σ1R over σ2R compared to their alkyl counterparts. The ether linker provides the optimal distance and flexibility to bridge the primary binding pocket (Glu172) and the secondary hydrophobic pocket.

Liability Management: The hERG Trap

A major risk for piperidine-based drugs is the blockage of the hERG potassium channel (leading to QT prolongation).

  • The Problem: The hERG channel has a large hydrophobic cavity with aromatic residues (Tyr652, Phe656) that trap lipophilic, positively charged amines via cation-

    
     interactions.
    
  • The Solution:

    • Oxygenation: Introducing an ether oxygen reduces cLogP (lipophilicity).

    • pKa Reduction: As noted in Section 2.1, the ether lowers the basicity of the piperidine nitrogen, reducing the percentage of the drug that exists as a charged cation at physiological pH.

    • Data: In comparative studies, 4-benzylpiperidine (logP ~2.8) often shows hERG IC50 < 1 µM. The corresponding 4-benzyloxypiperidine (logP ~1.9) frequently shifts the IC50 > 10 µM, opening the therapeutic window.

Synthetic Strategies & Protocols

The synthesis of chiral piperidine ethers requires stereocontrolled methods. We prioritize the Mitsunobu Reaction for 3-alkoxypiperidines (inversion of configuration) and SNAr for 4-aryloxypiperidines.

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-3-Hydroxypiperidine (Chiral) Reagents Mitsunobu Reagents (PPh3, DIAD, Ar-OH) Start->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate Activation Product N-Boc-3-Aryloxypiperidine (Inverted Stereochemistry) Intermediate->Product SN2 Inversion Deprotection TFA/DCM Deprotection Product->Deprotection Final Final Piperidine Ether Salt Deprotection->Final

Figure 2: Stereoselective synthesis of 3-aryloxypiperidines via Mitsunobu inversion.

Detailed Protocol: Mitsunobu Etherification

Objective: Synthesis of (S)-tert-butyl 3-(4-cyanophenoxy)piperidine-1-carboxylate from (R)-N-Boc-3-hydroxypiperidine.

Reagents:

  • (R)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • 4-Cyanophenol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve (R)-N-Boc-3-hydroxypiperidine (1.0 g, 4.97 mmol) and 4-cyanophenol (0.71 g, 5.96 mmol) in anhydrous THF (20 mL).
    
  • Phosphine Addition: Add

    
     (1.95 g, 7.45 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
    
  • Azodicarboxylate Addition: Add DIAD (1.50 g, 7.45 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (5 mL). Concentrate THF under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    . Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
    
  • Validation: Verify stereoinversion using Chiral HPLC or specific rotation analysis.

Comparative Data: Efficacy vs. Liability[3]

The table below illustrates the impact of the ether linkage on selectivity and hERG binding in a hypothetical BACE1 inhibitor series (Data synthesized from SAR trends in references).

Compound StructureBACE1 IC50 (nM)hERG IC50 (µM)LogPSelectivity Ratio (hERG/BACE1)
4-Benzylpiperidine (Alkyl)120.83.266
4-Phenoxypiperidine (Ether)154.52.4300
3-Alkoxypiperidine (Chiral Ether)8 >30 1.8 >3750

Note: The 3-alkoxypiperidine demonstrates the optimal balance of potency (via H-bonding) and safety (low hERG).

References

  • Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008). Focuses on SAR of cyclic amine scaffolds.

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. (2019).[3][4] Discusses conformational restriction and hERG mitigation.

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024). Technical overview of pKa modulation and lipophilicity reduction.

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari / PubMed. (2015). Highlights the role of the ether linker in Sigma-1 selectivity.

  • Mitsunobu Reaction: Assembling C–N bonds in chiral traditional Chinese medicine. PMC. (2025). Detailed review of Mitsunobu protocols for chiral inversions.

Sources

Literature review of 2-(Piperidin-4-yloxy)ethan-1-ol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical review of 2-(Piperidin-4-yloxy)ethan-1-ol , a critical bifunctional building block in modern medicinal chemistry.

Technical Guide & Literature Review

Part 1: Executive Summary & Strategic Value

In the high-stakes arena of drug discovery—particularly within Targeted Protein Degradation (TPD) and Kinase Inhibition —molecular physicochemical properties often dictate success or failure. 2-(Piperidin-4-yloxy)ethan-1-ol (often sourced as its N-Boc protected analog, CAS 163210-40-0 ) has emerged as a superior alternative to standard alkyl-chain linkers.

Unlike its carbon-linked isomer 2-(piperidin-4-yl)ethanol (CAS 90747-17-4), this ether-linked variant introduces a critical oxygen atom into the scaffold. This subtle structural modification provides three distinct advantages:

  • Enhanced Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering logP and improving aqueous solubility compared to all-carbon chains.[1]

  • Conformational Flexibility: The C–O–C bond has a lower rotational energy barrier than a C–C–C bond, allowing the piperidine headgroup to adopt optimal binding orientations in PROTAC binary/ternary complexes.[1]

  • Metabolic Stability: The ether linkage is generally resistant to rapid oxidative metabolism compared to benzylic or allylic positions.[1]

Part 2: Chemical Identity & Distinctions

Crucial Distinction: Researchers often confuse the ether-linked target with the carbon-linked isomer.

FeatureTarget Molecule Common Isomer (Avoid Confusion)
Name 2-(Piperidin-4-yloxy)ethan-1-ol 2-(Piperidin-4-yl)ethan-1-ol
Structure Piperidine-O -CH₂-CH₂-OHPiperidine-CH₂-CH₂-OH
Linkage Ether (4-position)Alkyl (4-position)
CAS (N-Boc) 163210-40-0 N/A (Free base: 622-26-4)
Key Property Higher polarity, H-bond acceptorLower polarity, purely hydrophobic chain
Physical Properties (N-Boc Protected Form)
  • Molecular Weight: 245.32 g/mol [2][3]

  • Formula: C₁₂H₂₃NO₄

  • Appearance: Colorless to pale yellow viscous oil (often solidifies upon cooling).[1]

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless deprotected).[1]

Part 3: Synthetic Routes & Experimental Protocols

The synthesis of 2-(Piperidin-4-yloxy)ethan-1-ol is a classic example of functional group manipulation where protecting group strategy is paramount. The most robust route is the Williamson Ether Synthesis using N-Boc-4-hydroxypiperidine.

Route A: Williamson Ether Synthesis (Recommended)

This method offers the highest yield and scalability.[1] It avoids the formation of quaternary ammonium salts that can occur with direct alkylation of the free amine.[1]

Step-by-Step Protocol

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 2-Bromoethanol (1.2 eq) or Ethylene Oxide, Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF or THF (anhydrous).

  • Activation:

    • Charge a flame-dried round-bottom flask with NaH (1.5 eq) and anhydrous THF (10 mL/g substrate) under N₂ atmosphere.

    • Cool to 0°C.[1]

    • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise as a solution in THF.

    • Expert Insight: Allow the mixture to stir at 0°C for 30 minutes until H₂ evolution ceases. This ensures complete formation of the alkoxide anion.[1]

  • Alkylation:

    • Add 2-Bromoethanol (1.2 eq) dropwise to the cold alkoxide solution.

    • Note: If using 2-chloroethanol, add catalytic NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein reaction).[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane).[1] The product is less polar than the starting alcohol.[1]

  • Workup:

    • Quench carefully with saturated NH₄Cl solution at 0°C.

    • Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF/THF.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1]

    • Eluent: 0–40% EtOAc in Hexanes.[1]

    • Yield: Typically 65–80%.[1]

Route B: Reductive Alkylation (Alternative)

While less common for the ether linkage, this approach is used if the starting material is N-Boc-4-piperidone and a diol is used, but it often leads to ketals rather than the desired ether. Therefore, Route A is the standard industry protocol. [1]

Part 4: Medicinal Chemistry Applications

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it determines the ternary complex stability.[1]

  • Role: The 2-(piperidin-4-yloxy)ethan-1-ol motif serves as a "hydrophilic spacer."

  • Mechanism: The piperidine nitrogen can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the primary alcohol is activated (tosylate/mesylate) to attach the Warhead (protein of interest ligand).[1]

  • Advantage: The ether oxygen breaks the hydrophobicity of the alkyl chain, improving the PROTAC's cell permeability and oral bioavailability.[1]

Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors suffer from poor solubility due to flat, aromatic hetero-cycles.[1]

  • Strategy: Appending the 4-(2-hydroxyethoxy)piperidine group to the solvent-exposed region of the inhibitor.

  • Effect: The piperidine nitrogen (pKa ~9-10) is protonated at physiological pH, providing a solubilizing charge.[1] The ether oxygen and terminal hydroxyl group add further polarity without significantly increasing molecular weight.[1]

Part 5: Visualization & Logic Flow

Figure 1: Synthesis & Application Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting this specific building block over its carbon-linked analog.

G Start Start: N-Boc-4-Hydroxypiperidine Intermediate Intermediate: Alkoxide Anion Start->Intermediate Deprotonation (0°C) Reagent Reagent: 2-Bromoethanol + NaH Reagent->Intermediate Product Product: N-Boc-4-(2-hydroxyethoxy)piperidine (CAS 163210-40-0) Intermediate->Product SN2 Alkylation (RT) Decision Application Decision: Need Solubility? Product->Decision Use_Ether Use Ether Linker (Target Molecule) Decision->Use_Ether Yes (High LogP concern) Use_Carbon Use Carbon Linker (2-(piperidin-4-yl)ethanol) Decision->Use_Carbon No (Need hydrophobicity) PROTAC PROTAC Synthesis: Link to E3 Ligase Use_Ether->PROTAC N-Deprotection Kinase Kinase Inhibitor: Solubilizing Tail Use_Ether->Kinase Functionalization

Caption: Figure 1: Synthetic pathway via Williamson Ether Synthesis and decision logic for medicinal chemistry applications.

Part 6: References & Validated Sources

  • Békés, M., et al. (2022).[1][5] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Link

    • Context: Discusses the importance of linker composition (hydrophilicity/length) in PROTAC design.

  • MedChemExpress. (2024).[1] tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate Product Page. Link

    • Context: Validates CAS 163210-40-0 and its classification as a PROTAC linker.

  • PrepChem. (n.d.).[1] Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. Link

    • Context: Provides the experimental basis for the Williamson ether synthesis on a 4-hydroxypiperidine scaffold.

  • PubChem. (2024).[1] 2-(Piperidin-4-yl)ethanol hydrochloride (Isomer Comparison). Link[1]

    • Context: Used to differentiate the carbon-linked isomer (CAS 90747-17-4) from the target ether molecule.

  • Google Patents. (2025).[1] WO2025103502A1 - Compounds and methods of treating cancers. Link

    • Context: Recent patent example utilizing bridged PROTACs and heterobifunctional linkers similar to the target scaffold.

Sources

4-(2-Hydroxyethoxy)piperidine: Nomenclature, Synonyms, and Applications in Targeted Protein Degradation (PROTACs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery paradigm, allowing researchers to drug the "undruggable" proteome[1]. At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules that bridge a Protein of Interest (POI) to an E3 ubiquitin ligase. The efficacy of a PROTAC is heavily dictated by its linker, which governs the spatial orientation, physicochemical properties, and entropic penalty of ternary complex formation[1].

4-(2-Hydroxyethoxy)piperidine has emerged as a highly privileged structural motif in this space. Most frequently utilized in its orthogonally protected form, tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate , this bifunctional linker provides a rigidified, metabolically stable alternative to traditional flexible polyethylene glycol (PEG) chains. This technical guide explores the nomenclature, structural causality, and self-validating experimental protocols for integrating this molecule into advanced PROTAC synthesis.

Nomenclature and Chemical Identity

In synthetic workflows, the free base (secondary amine) is rarely sourced directly due to its high polarity and potential for side reactions. Instead, it is commercially supplied and utilized as an N-Boc protected derivative[2]. Understanding the distinct nomenclature between the free base and the protected reagent is critical for accurate procurement and analytical characterization.

Table 1: Chemical Properties and Nomenclature Summary
PropertyFree BaseN-Boc Protected Derivative (Standard Reagent)
IUPAC Name 2-(piperidin-4-yloxy)ethan-1-oltert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
Common Synonyms 4-(2-Hydroxyethoxy)piperidine2-(4-Piperidinyloxy)ethanol1-Boc-4-(2-hydroxyethoxy)piperidineN-Boc-4-(2-hydroxyethoxy)piperidine
CAS Registry Number N/A (Often generated in situ)163210-40-0[2]
Chemical Formula C₇H₁₅NO₂C₁₂H₂₃NO₄[3]
Molecular Weight 145.20 g/mol 245.31 g/mol [3]
SMILES String OCCOC1CCNCC1CC(C)(C)OC(=O)N1CCC(CC1)OCCO[3]
Monoisotopic Mass 145.110 Da245.1627 Da[3]

Structural Causality in Drug Design

The selection of 4-(2-hydroxyethoxy)piperidine over standard PEG₂ or PEG₃ linkers is driven by specific thermodynamic and pharmacokinetic rationales:

  • Conformational Restriction (Thermodynamic Causality): Pure PEG chains are highly flexible, leading to a massive entropic penalty upon the formation of the rigid POI-PROTAC-E3 ternary complex. The incorporation of the piperidine ring restricts the dihedral angles of the linker, pre-organizing the molecule and lowering the entropic barrier to ternary complex formation[1].

  • Metabolic Stability: Long, contiguous polyether chains are susceptible to oxidative cleavage by cytochrome P450 enzymes. Interrupting the ether chain with a sterically hindered piperidine ring improves the overall half-life of the PROTAC in vivo.

  • Orthogonal Reactivity: The molecule is perfectly bifunctional. The primary alcohol allows for etherification (via Mitsunobu) or substitution, while the N-Boc protected secondary amine acts as a masked nucleophile, enabling sequential, directional coupling without polymerization[2].

Experimental Methodologies: PROTAC Assembly

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating systems . The following workflow details the integration of 1-Boc-4-(2-hydroxyethoxy)piperidine into a PROTAC, utilizing built-in analytical checkpoints to guarantee structural integrity at every phase.

Phase 1: Linker Attachment via Mitsunobu Etherification

Objective: Couple the linker's primary alcohol to a phenolic handle on the target POI ligand.

  • Causality of Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are used to form a betaine intermediate. This activates the primary alcohol of the linker into a highly reactive oxyphosphonium leaving group, allowing the POI ligand's phenol to attack via an Sₙ2 mechanism, yielding a stable aryl-alkyl ether.

  • Protocol:

    • Dissolve the POI ligand (1.0 eq), 1-Boc-4-(2-hydroxyethoxy)piperidine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under argon at 0 °C.

    • Dropwise add DIAD (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with ethyl acetate.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The protocol is validated when the starting phenol mass disappears, and a new peak corresponding to [M+H]⁺ of the Boc-protected intermediate appears. TLC should show a UV-active spot with a higher Rf value than the starting phenol.

Phase 2: N-Boc Deprotection

Objective: Unmask the piperidine secondary amine for the final coupling.

  • Causality of Reagents: The tert-butyl carbamate (Boc) group is specifically sensitive to strong acids. 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized because it rapidly protonates the carbamate, driving the expulsion of isobutylene gas and CO₂, leaving the amine as a stable, non-volatile TFA salt.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in DCM.

    • Add TFA to achieve a 20% v/v concentration. Stir at room temperature for 2 hours.

    • Concentrate the reaction in vacuo to remove all volatile DCM and excess TFA.

  • Self-Validation Checkpoint: LC-MS must show a quantitative mass shift of -100 Da (loss of the Boc group) and +1 Da (protonation of the free amine). The absence of the [M+H]⁺ peak from Phase 1 confirms complete deprotection.

Phase 3: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the deprotected linker-POI complex to an E3 ligase ligand (e.g., a VHL or CRBN ligand with a carboxylic acid handle).

  • Causality of Reagents: HATU is selected over traditional EDC/HOBt because it generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance of the secondary piperidine amine. N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the piperidine TFA salt generated in Phase 2, rendering the nitrogen nucleophilic.

  • Protocol:

    • Dissolve the E3 ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid.

    • Add the piperidine TFA salt (1.0 eq) from Phase 2. Stir for 4 hours at room temperature.

    • Purify directly via preparative reverse-phase HPLC.

  • Self-Validation Checkpoint: Conduct high-resolution ¹H-NMR and ¹³C-NMR on the purified fraction. The protocol is validated when the integration of the piperidine ring protons (multiplets at ~1.5–3.5 ppm) perfectly matches the integration of the aromatic protons from both the POI and E3 ligands, confirming the 1:1:1 heterobifunctional stoichiometry.

Visualizations

The following diagrams map the logical flow of the chemical synthesis and the biological mechanism of action.

PROTAC_Workflow POI Target Ligand (e.g., Kinase Inhibitor) Intermediate Linker-Target Complex (Boc-Protected) POI->Intermediate Mitsunobu Coupling Linker 1-Boc-4-(2-hydroxyethoxy)piperidine (Bifunctional Linker) Linker->Intermediate -OH Reacts E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) PROTAC Fully Assembled PROTAC (Heterobifunctional Molecule) E3->PROTAC -COOH Reacts Deprotected Free Amine Intermediate (TFA Salt) Intermediate->Deprotected TFA/DCM (Boc Cleavage) Deprotected->PROTAC Amide Coupling (HATU/DIPEA)

Figure 1: Step-by-step PROTAC assembly workflow utilizing the 4-(2-hydroxyethoxy)piperidine linker.

UPS_Pathway PROTAC PROTAC Molecule Ternary Ternary Complex [POI : PROTAC : E3] PROTAC->Ternary Binds Target & Ligase POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination (Ub Transfer) Ternary->Ub Spatial Proximity Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Figure 2: Mechanism of PROTAC-mediated targeted protein degradation via the UPS pathway.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue". Nature Reviews Drug Discovery. URL:[Link]

  • PubChemLite. "163210-40-0 (C12H23NO4)". University of Luxembourg. URL: [Link]

Sources

Bioavailability Predictions for Piperidine-Based Ether Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] However, when coupled with ether linkers—often introduced to modulate solubility or target engagement—the resulting piperidine-based ether chemotype presents unique bioavailability (BA) challenges.

This guide addresses the "Bioavailability Paradox" of this class: while ether oxygen atoms can lower the pKa of the piperidine nitrogen (enhancing passive permeability), they simultaneously introduce metabolic "soft spots" (O-dealkylation) and potential P-glycoprotein (P-gp) recognition sites. This whitepaper provides a structural rationale, a mechanistic metabolic analysis, and a self-validating screening protocol to predict and optimize the bioavailability of these ligands.

Part 1: Structural Rationale & Physicochemical Profiling[3]

The Basicity-Permeability Trade-off

The bioavailability of piperidine-based ethers is governed principally by the ionization state of the piperidine nitrogen. A typical secondary or tertiary piperidine nitrogen has a pKa of 9.0–10.5, meaning it is >99% protonated at physiological pH (7.4). This limits passive diffusion.

The Ether Effect: introducing an ether linkage proximal to the nitrogen (specifically at the


 or 

position) exerts an electron-withdrawing inductive effect (-I), reducing the pKa of the amine.
  • 
    -alkoxy piperidines:  Can lower pKa by 1.5–2.0 log units (to ~8.0–8.5).
    
  • 
    -alkoxy piperidines:  Weaker effect, typically <0.5 log unit reduction.
    

Design Insight: Targeting a pKa of 7.8–8.5 is the "Sweet Spot." It maintains sufficient basicity for lysosomal trapping (increasing volume of distribution,


) while ensuring a significant fraction exists as the neutral species to cross the intestinal epithelium.
In Silico Prediction Framework

Before synthesis, candidates must be filtered through a predictive physicochemical lens.

ParameterTarget RangeRationale for Piperidine Ethers
cLogP 2.0 – 4.0High enough for permeability, low enough to avoid extensive first-pass metabolism.
cLogD

1.0 – 3.0The critical predictor. If pKa is modulated correctly by the ether, logD will be in the optimal range even if LogP is high.
TPSA < 90 ŲEther oxygens add polarity. Ensure TPSA doesn't exceed the threshold for BBB penetration (if CNS target) or oral absorption.
pKa (Base) 7.5 – 8.8Critical: Lower values indicate successful inductive blunting by the ether linker.

Part 2: Metabolic Stability – The Critical Bottleneck

The primary failure mode for piperidine ethers is not permeability, but high intrinsic clearance (


) . The ether linker and the piperidine ring compete as substrates for Cytochrome P450 enzymes.
Mechanistic Pathways

Two dominant pathways dictate the fate of this chemotype. Understanding the mechanism allows for rational blockage.

  • N-Dealkylation (CYP3A4 driven):

    • Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the nitrogen lone pair.

    • Liability: High. The

      
      -carbon to the nitrogen is oxidized to a carbinolamine, which collapses to release the alkyl group.
      
    • Mitigation: Steric hindrance adjacent to the nitrogen (e.g., 2-methylpiperidine) or lowering N-electron density (which the ether linker helps achieve).

  • O-Dealkylation (CYP2D6 driven):

    • Mechanism: Hydroxylation of the carbon

      
       to the ether oxygen. This forms an unstable hemiacetal.
      
    • Liability: Critical for this chemotype. CYP2D6 prefers basic amines with a lipophilic region (the ether chain) 5–7 Å away from the nitrogen.

    • Mitigation: Deuteration of the O-methylene group or introducing local branching (gem-dimethyl) to sterically hinder the approach of the heme iron.

Visualization: Metabolic Divergence

The following diagram illustrates the competing metabolic pathways and the structural "soft spots."

MetabolicPathways cluster_0 Critical Liability Parent Piperidine-Ether Parent Molecule CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Oxidation at N-alpha Carbon CYP2D6 CYP2D6 (O-Dealkylation) Parent->CYP2D6 Oxidation at O-alpha Carbon Carbinolamine Unstable Carbinolamine CYP3A4->Carbinolamine Metabolite1 Secondary Amine + Aldehyde Carbinolamine->Metabolite1 Spontaneous Collapse Hemiacetal Unstable Hemiacetal CYP2D6->Hemiacetal Metabolite2 Alcohol + Carbonyl Hemiacetal->Metabolite2 Spontaneous Collapse

Caption: Competing metabolic pathways for piperidine ethers. O-dealkylation (bottom) is often the rate-limiting clearance step.

Part 3: The Self-Validating Screening Protocol

To confidently predict bioavailability, one cannot rely on a single assay. The following protocol uses a Tiered Approach with internal "sanity checks" (Self-Validating Systems) to distinguish between poor permeability, efflux, and metabolic instability.

Tier 1: The "Flux vs. Loss" Check (High Throughput)

Objective: Determine if the compound is permeable and stable enough for further testing.

  • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay) run at pH 7.4.

  • The Self-Validating Control:

    • Include Verapamil (High Permeability/High Metabolism).

    • Include Ranitidine (Low Permeability).

    • Mass Balance Check: Measure donor + acceptor concentration. If Recovery < 80%, the compound is trapped in the membrane (common for lipophilic piperidines).

    • Decision: If

      
       cm/s AND Recovery > 80%, proceed to Tier 2.
      
Tier 2: Metabolic Stability with Cofactor Mapping

Objective: Identify if the ether or the piperidine is the liability.

  • Assay: Human Liver Microsomes (HLM) incubation.[2][3]

  • Protocol:

    • Incubate compound (1 µM) with HLM + NADPH (Standard).

    • Validation Step: Incubate with HLM + NADPH + Quinidine (Specific CYP2D6 inhibitor).

    • Incubate with HLM + NADPH + Ketoconazole (Specific CYP3A4 inhibitor).

  • Interpretation:

    • If stability is restored by Quinidine

      
       The Ether Linker  (O-dealkylation) is the problem. Action: Modify linker (deuteration/branching).
      
    • If stability is restored by Ketoconazole

      
       The Piperidine Ring  (N-dealkylation) is the problem. Action: Reduce N-basicity or block alpha-carbons.
      
Tier 3: Cellular Permeability & Lysosomal Trapping

Objective: Confirm oral absorption and rule out lysosomal sequestration (a common artifact for basic amines).

  • Assay: Caco-2 Bidirectional Transport.

  • The Self-Validating Control:

    • Run assay +/- NH

      
      Cl  (Lysosomal inhibitor).
      
    • Logic: Piperidines are lysosomotropic (trapped in acidic lysosomes). If

      
       increases significantly with NH
      
      
      
      Cl, in vivo volume of distribution (
      
      
      ) will be high, but oral absorption might be slower than predicted.
Visualization: The Screening Cascade

ScreeningCascade Start Candidate Design InSilico In Silico Filter pKa < 8.5 cLogD 1-3 Start->InSilico PAMPA Tier 1: PAMPA (Membrane Retention Check) InSilico->PAMPA Pass PAMPA->Start High Retention (Too Lipophilic) Metab Tier 2: HLM + Inhibitors (CYP Phenotyping) PAMPA->Metab Recovery > 80% Metab->Start Unstable (Fix Linker/Ring) Caco2 Tier 3: Caco-2 (+/- Lysosomal Inhibitor) Metab->Caco2 T1/2 > 30 min Caco2->Start P-gp Substrate Decision Go / No-Go For In Vivo PK Caco2->Decision Efflux Ratio < 2

Caption: Integrated screening workflow. Dashed red lines indicate feedback loops for structural optimization.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Chemistry & Biodiversity. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Lévesque, J. F., et al. (2011).[4] Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comprehensive Safety Data and Toxicity Profile of 2-(Piperidin-4-yloxy)ethan-1-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidine derivatives serve as foundational pharmacophores. Specifically, 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 40256-14-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of targeted therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors[1]. However, the same structural features that make it chemically valuable—namely, its basic secondary amine and lipophilic core—also dictate its hazard profile.

This whitepaper transcends standard Safety Data Sheets (SDS) by detailing the causality behind the compound's toxicity and providing field-proven, self-validating protocols for its safe handling in laboratory environments.

Physicochemical Identification

Understanding the physical state of a compound is the first step in risk mitigation. As a solid powder at room temperature, 2-(Piperidin-4-yloxy)ethan-1-ol presents a distinct particulate inhalation risk if mechanically agitated.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(Piperidin-4-yloxy)ethan-1-ol
CAS Number 40256-14-2
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.2 g/mol
Physical State Solid / Powder
Melting Point 70 - 73 °C
Storage Conditions Room Temperature (RT), tightly closed

Hazard Identification & Toxicological Causality

Standard SDS documentation lists hazards without explaining the underlying chemical interactions. As application scientists, we must understand why a chemical is hazardous to design effective safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the GHS07 (Exclamation mark) pictogram and the signal word Warning .

Table 2: GHS Hazard Classification and Mechanistic Causality

GHS CodeHazard StatementChemical Causality & Mechanism
H302 Harmful if swallowedThe lipophilic piperidine ring facilitates rapid gastrointestinal absorption, while the amine group can interact non-specifically with endogenous neural receptors, driving systemic acute toxicity.
H315 Causes skin irritationThe secondary amine is highly basic (pKa ~11). Upon contact with skin moisture, it protonates, creating a localized high-pH environment that saponifies epidermal lipids.
H319 Causes serious eye irritationThe basicity induces rapid protein denaturation and lipid bilayer disruption in the corneal epithelium, leading to severe inflammatory responses.
H335 May cause respiratory irritationInhalation of the basic dust particles directly irritates the aqueous mucosal membranes of the respiratory tract.
Toxicodynamics of Local Irritation

To visualize the localized toxicity mechanism of piperidine derivatives, we map the biochemical cascade from exposure to clinical symptoms.

Toxicodynamics A Exposure to 2-(Piperidin-4-yloxy)ethan-1-ol B Secondary Amine Core (pKa ~11) A->B C Protonation at Physiological pH B->C Aqueous Tissue D Cellular Lipid Disruption C->D High Local pH E Pro-inflammatory Cytokine Release D->E Cellular Stress F Clinical Symptoms (H315, H319, H335) E->F

Figure 1: Mechanistic pathway of localized tissue irritation induced by piperidine derivatives.

Self-Validating Experimental Protocols

When preparing stock solutions of 2-(Piperidin-4-yloxy)ethan-1-ol for synthesis or assay development, protocols must include built-in validation checks to ensure both safety and scientific integrity.

Protocol: Preparation of a 0.1 M Stock Solution

1. Environmental Validation:

  • Action: Conduct all work inside a certified chemical fume hood.

  • Validation Check: Verify the digital airflow monitor reads ≥100 linear feet per minute (LFM). Causality: Adequate airflow is mandatory to capture aerosolized basic dust (H335 hazard) generated during the transfer of the solid powder.

2. PPE Selection:

  • Action: Don a standard lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves.

  • Causality: Nitrile provides superior chemical permeation resistance against basic organic amines compared to latex, which can degrade and allow transdermal exposure.

3. Precision Weighing:

  • Action: Using an analytical balance inside the ventilated enclosure, weigh 1.452 g of the compound.

  • Validation Check: The balance reading must stabilize within 3 seconds. Troubleshooting: A drifting readout indicates static buildup or excessive draft, which risks dispersing the irritant powder into the ambient air.

4. Dissolution & Solvation:

  • Action: Transfer the solid to a 100 mL volumetric flask. Add 50 mL of an appropriate solvent (e.g., Dichloromethane or Methanol) and swirl gently.

  • Causality: The bifunctional nature of the molecule (hydrophilic alcohol/amine, lipophilic core) allows excellent solubility in polar aprotic and protic solvents.

  • Validation Check: Inspect the solution against a light source. Complete optical clarity validates that the solid has fully solvated, ensuring accurate molarity for downstream assays.

5. Volume Adjustment & Storage:

  • Action: Bring the flask to volume (100 mL) with the solvent. Cap securely, label with GHS identifiers, and store at room temperature away from strong oxidizing agents.

Workflow S1 Fume Hood Verification (>100 LFM) S2 Don PPE (Nitrile Gloves, Goggles) S1->S2 S3 Weigh Solid Powder (1.452 g) S2->S3 S4 Dissolve in Solvent (DCM/MeOH) S3->S4 Minimize Dust S5 Store at RT / Label GHS S4->S5 Validate Clarity

Figure 2: Self-validating workflow for the safe handling and dissolution of the compound.

Emergency Response & Spill Mitigation

Emergency procedures must be executed with an understanding of the chemical's basicity.

  • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes.

    • Causality: Water physically dilutes the basic amine and removes the compound before deep-tissue lipid saponification can occur. Do not attempt to neutralize on the skin with acids, as the exothermic neutralization reaction can cause thermal burns.

  • Eye Contact: Immediately use an eyewash station.

    • Validation Check: After 15 minutes of flushing, use a pH strip to gently test the tear film at the corner of the eye. It must return to a physiological pH (~7.4) before transport to medical care[2].

  • Spill Cleanup: For dry powder spills, do not sweep dry, as this aerosolizes the compound. Lightly dampen the powder with a weak acid solution (e.g., 5% citric acid) to neutralize the basic amine, then collect the dampened material into a sealed hazardous waste container.

References

  • Source: Google Patents / Googleapis.

Sources

The Hydroxyethoxy Piperidine Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, medicinal chemistry, and synthetic utility of 4-(2-hydroxyethoxy)piperidine derivatives. This scaffold has emerged as a critical "privileged structure" in modern drug discovery, particularly for optimizing the physicochemical properties of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Executive Summary

The 4-(2-hydroxyethoxy)piperidine moiety represents a strategic evolution in heterocyclic medicinal chemistry. Originally derived from the broader class of piperidine-based antipsychotics and antihistamines, this specific scaffold was developed to address the "lipophilicity limit" often encountered in drug development. By replacing traditional alkyl or simple alkoxy linkers with a hydroxyethoxy chain, medicinal chemists can simultaneously lower LogP (improving solubility), introduce a hydrogen bond donor/acceptor pair (enhancing selectivity), and alter metabolic clearance profiles.

This guide analyzes the transition from lipophilic alkyl-piperidines (e.g., Haloperidol, Risperidone) to polar ether-linked derivatives, detailing the synthetic pathways and pharmacological logic that define this class.

Historical Evolution: From Alkyl Chains to Ether Linkers

The discovery of hydroxyethoxy piperidine derivatives is rooted in the optimization of atypical antipsychotics .

The "Linker" Problem in Antipsychotics

Early antipsychotics (First Generation) like Haloperidol relied on a butyrophenone chain—a flexible, lipophilic alkyl linker connecting a piperidine ring to an aryl tail. While potent against Dopamine D2 receptors, these molecules suffered from:

  • High Lipophilicity (High LogP): Leading to non-specific binding and tissue accumulation.

  • hERG Channel Blockade: The lipophilic linker often fit into the hERG channel, causing QT prolongation (cardiac toxicity).

The Ether Solution (The Iloperidone Era)

In the 1990s, research into "atypical" antipsychotics (Second Generation) shifted toward benzisoxazole derivatives. A pivotal moment was the discovery of Iloperidone (Fanapt). Chemists at Hoechst-Roussel (later Vanda) replaced the alkyl chain with a propoxy ether linker.

  • Observation: The oxygen atom in the linker reduced lipophilicity and introduced a dipole, altering the binding vector in the D2/5-HT2A receptor pocket.

  • Metabolic Insight: Iloperidone is extensively metabolized.[1] Its metabolite P95 involves oxidation, while P88 involves reduction. The study of these metabolites revealed that modifying the alkoxy chain (e.g., to hydroxyethoxy) could drastically alter the receptor affinity profile (D2 vs. Alpha-1 adrenergic).

Emergence of the Hydroxyethoxy Motif

The specific 4-(2-hydroxyethoxy)piperidine scaffold emerged as a refinement to further lower LogP. It is now widely used in:

  • Next-Gen Antipsychotics: To reduce hERG liability by introducing polar clashes in the hydrophobic hERG pore.

  • PARP Inhibitors: Recent analogs of AZD2461 utilize this scaffold to improve solubility without sacrificing DNA-binding affinity.

  • Bone Anabolic Agents: Diphenylamine derivatives containing this moiety have shown osteogenic activity by inhibiting CDK8, a kinase involved in suppressing bone formation.

Medicinal Chemistry Logic: Why Hydroxyethoxy?

The incorporation of the -O-CH2-CH2-OH group at the piperidine 4-position serves three specific mechanistic functions:

PropertyEffect of Hydroxyethoxy ScaffoldMechanism
Solubility Increases (Lowers cLogP by ~1.5 units vs. propyl)The terminal hydroxyl group acts as a solvent handle, disrupting crystal lattice energy and engaging water.
Selectivity Tunes H-Bonding The ether oxygen acts as an H-bond acceptor; the terminal OH acts as both donor and acceptor. This creates a "distal anchor" point in the receptor pocket.
Metabolic Stability Modulates Clearance The terminal hydroxyl is already "oxidized," preventing rapid CYP450 alkyl hydroxylation at that site, though it opens pathways for Phase II glucuronidation.

Visualizing the Structural Evolution (SAR)

The following diagram illustrates the logical progression from the basic butyrophenone scaffold to the refined hydroxyethoxy derivative.

SAR_Evolution Haloperidol Haloperidol (1958) (Alkyl Linker) High Lipophilicity High EPS Risk Risperidone Risperidone (1993) (Benzisoxazole Core) Improved Selectivity Haloperidol->Risperidone Scaffold Hopping (Pharmacophore Split) Iloperidone Iloperidone (2009) (Propoxy Linker) Lower EPS Metabolic Liability Risperidone->Iloperidone Linker Oxidation (Alkyl to Alkoxy) Hydroxyethoxy Hydroxyethoxy Scaffold (Polar Ether Linker) Optimized Solubility Reduced hERG Binding Iloperidone->Hydroxyethoxy Polar Refinement (Terminal Hydroxylation)

Caption: Evolution of the piperidine linker from lipophilic alkyl chains to the polar hydroxyethoxy scaffold.[2]

Technical Protocol: Synthesis of the Core Scaffold

For researchers requiring this building block, the synthesis of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is the industry standard workflow. This protocol ensures high yield and prevents N-alkylation side products.

Reagents & Equipment
  • Starting Material: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

  • Alkylation Agent: 2-Bromoethanol or Ethylene Carbonate.

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Deprotonation

  • Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Cool to 0°C in an ice bath.

  • Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

Step 2: O-Alkylation

  • Cool the mixture back to 0°C.

  • Add 2-Bromoethanol (1.5 eq) dropwise (or 2-(2-bromoethoxy)tetrahydro-2H-pyran if protection is needed).

    • Alternative: For safer scale-up, use Ethylene Carbonate with a catalytic base (e.g., K2CO3) at elevated temperatures (120°C), though this often yields lower conversion.

  • Allow the reaction to warm to RT and stir for 12–16 hours.

  • TLC Monitoring: Check for disappearance of starting material (Rf ~0.3 in 50% EtOAc/Hexanes).

Step 3: Workup & Purification

  • Quench carefully with ice-cold water.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine (5x) to remove DMF. Critical Step: Residual DMF interferes with crystallization.

  • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO2).[3] Elute with a gradient of 0-50% EtOAc in Hexanes.

    • Yield: Typically 65–80%.

    • Product: Colorless viscous oil.

Synthesis Workflow Diagram

Synthesis_Protocol Start N-Boc-4-hydroxypiperidine (Starting Material) Activation Activation: NaH / DMF, 0°C (Formation of Alkoxide) Start->Activation Alkylation Alkylation: + 2-Bromoethanol RT, 16h Activation->Alkylation Workup Workup: Quench (H2O) Extract (EtOAc) Wash (Brine) Alkylation->Workup Product Product: tert-butyl 4-(2-hydroxyethoxy) piperidine-1-carboxylate Workup->Product

Caption: Synthetic pathway for generating the protected hydroxyethoxy piperidine building block.

Applications in Drug Development[1][4][5]

Case Study: PARP Inhibitors (Oncology)

In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for BRCA-deficient cancers, solubility is a major hurdle.

  • Challenge: The phthalazinone core (found in Olaparib) is highly crystalline and insoluble.

  • Solution: Attaching the 4-(2-hydroxyethoxy)piperidine tail (as seen in AZD2461 analogs) disrupts the crystal packing. The ether oxygen accepts a hydrogen bond from the enzyme's backbone, while the piperidine ring fills the solvent-exposed pocket.

Case Study: Osteogenic Agents (Regenerative Medicine)

Recent screens for CDK8 inhibitors identified diphenylamine derivatives bearing the 3-(2-hydroxyethoxy)azetidine and 4-(2-hydroxyethoxy)piperidine side chains.

  • Data: Compounds with this specific hydrophilic tail showed an EC200 of 81.2 nM for osteoblast differentiation, significantly outperforming purely alkyl analogs.

References

  • Vanda Pharmaceuticals. (2009). Fanapt (iloperidone) Prescribing Information. Link

  • MedChemExpress. (2024). tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate Product Datasheet. Link

  • Journal of Medicinal Chemistry. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Link

  • National Institutes of Health (NIH). (2019). Synthesis and Evaluation of an AZD2461 [18F]PET Probe. Link

  • J-Stage. (2020). Synthesis and Evaluation of a Novel Series of Diphenylamine Derivatives with Osteoblastogenic Effects via CDK8 Inhibition. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 40256-14-2) Key Intermediate: tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS: 163210-40-0)

Introduction & Strategic Rationale

2-(Piperidin-4-yloxy)ethan-1-ol is a highly versatile pharmacophore and bifunctional building block. Containing both a secondary amine and a primary alcohol linked by an ether bridge, it is widely utilized in the synthesis of GPCR-targeting ligands (such as Dopamine D3 and Histamine H3 receptor antagonists) and serves as a critical linker in targeted protein degradation (PROTACs) [1].

The Mechanistic Challenge: Novice chemists often attempt a one-step Williamson etherification by reacting N-Boc-4-piperidinol directly with 2-bromoethanol. However, under the strongly basic conditions required to deprotonate the secondary alcohol (e.g., using NaH), 2-bromoethanol rapidly undergoes intramolecular cyclization to form ethylene oxide. This volatile epoxide escapes the reaction mixture or polymerizes, leading to dismal yields (<15%) of the desired ether.

The Scalable Solution: To ensure high yields and scalability, this protocol utilizes a robust three-step sequence:

  • Alkylation with ethyl bromoacetate.

  • Hydride Reduction of the resulting ester to a primary alcohol.

  • Acidic Deprotection of the Boc group.

This self-validating workflow relies on highly chemoselective steps, visual reaction indicators (gas evolution, precipitation), and simple purification methods suitable for multi-gram scale-up.

Pathway Visualization

SynthesisWorkflow Step1 Step 1: Alkylation N-Boc-4-piperidinol + Ethyl bromoacetate Int1 Intermediate 1 Ethyl 2-((1-Boc-piperidin-4-yl)oxy)acetate Step1->Int1 NaH, THF 2 h, RT Step2 Step 2: Hydride Reduction LiAlH4 in THF (0 °C to RT) Int1->Step2 Int2 Intermediate 2 (PROTAC Linker) tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate Step2->Int2 Fieser Workup >85% Yield Step3 Step 3: Acidic Deprotection 4M HCl in Dioxane Int2->Step3 Product Final Product 2-(Piperidin-4-yloxy)ethan-1-ol (HCl salt) Step3->Product Quantitative Precipitation

Fig 1. Three-step scalable synthesis workflow for 2-(piperidin-4-yloxy)ethan-1-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-((1-Boc-piperidin-4-yl)oxy)acetate

Objective: Form the ether linkage using a non-cyclizing electrophile. Scale: 100 mmol

  • Preparation: Charge a flame-dried 1L 3-neck round-bottom flask with N-Boc-4-piperidinol (20.1 g, 100 mmol) and anhydrous THF (300 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add Sodium Hydride (60% dispersion in mineral oil, 6.0 g, 150 mmol) in 5 portions over 30 minutes.

    • Causality & Safety: The secondary alcohol is a weak nucleophile requiring a strong base. Gradual addition of NaH controls the exothermic release of

      
       gas and prevents thermal runaway.
      
  • Alkylation: Stir at 0 °C for 30 minutes. Add ethyl bromoacetate (20.0 g, 13.3 mL, 120 mmol) dropwise via an addition funnel over 20 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for 12 hours.

  • Workup: Cautiously quench unreacted NaH with saturated aqueous

    
     (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Pass through a short silica plug (Hexanes:EtOAc 8:2) to afford Intermediate 1 as a pale yellow oil.

Step 2: Reduction to tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Objective: Reduce the ester to a primary alcohol to yield the PROTAC linker intermediate [1]. Scale: 80 mmol

  • Preparation: In a clean, dry 1L flask under

    
    , suspend 
    
    
    
    (3.6 g, 96 mmol) in anhydrous THF (200 mL) at 0 °C.
  • Addition: Dissolve Intermediate 1 (23.0 g, 80 mmol) in THF (100 mL) and add dropwise to the

    
     suspension over 45 minutes.
    
    • Causality:

      
       is chosen because esters resist milder borohydride reductions. Dropwise addition at 0 °C dissipates the heat of reduction and ensures the Boc carbamate remains completely unreacted (chemoselectivity).
      
  • Reaction: Stir for 2 hours at room temperature.

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Cautiously add 3.6 mL

    
    , followed by 3.6 mL 15% aq. NaOH, and finally 10.8 mL 
    
    
    
    . Stir vigorously for 30 minutes until a granular white precipitate of aluminum salts forms.
    • Expert Tip: If a stubborn emulsion persists, add 50 mL of saturated Rochelle's salt (sodium potassium tartrate) solution and stir for 1 hour. The tartrate acts as a bidentate ligand, breaking down the aluminum emulsion into a clean, separable biphasic mixture.

  • Isolation: Filter through a pad of Celite, wash the filter cake with hot THF (2 x 100 mL), and concentrate the filtrate to afford Intermediate 2 (CAS: 163210-40-0) as a colorless viscous oil.

Step 3: Acidic Deprotection to 2-(Piperidin-4-yloxy)ethan-1-ol

Objective: Cleave the Boc protecting group to yield the final target [2]. Scale: 70 mmol

  • Preparation: Dissolve Intermediate 2 (17.1 g, 70 mmol) in Dichloromethane (DCM, 150 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (87.5 mL, 350 mmol) in one portion at room temperature.

  • Reaction & Observation: Stir the reaction mixture for 4 hours.

    • Causality: The anhydrous acidic environment protonates the tert-butyl oxygen, inducing fragmentation. This releases isobutylene and carbon dioxide as gases. The irreversible loss of these gases drives the reaction to 100% completion. Gas evolution serves as a visual self-validating indicator of reaction progress.

  • Isolation: As the reaction proceeds, the highly polar product will precipitate as a white solid. Add Diethyl ether (100 mL) to force complete precipitation.

  • Collection: Filter the solid, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum to afford the final product as a hydrochloride salt. (Note: If the free base is required for downstream coupling, neutralize the salt with basic Amberlyst resin or partition between 1M NaOH and 10% MeOH/DCM).

Quantitative Data & QC Summary

StepCompoundCAS NumberExpected YieldPhysical StatePrimary QC Method
1 Ethyl 2-((1-Boc-piperidin-4-yl)oxy)acetateN/A80–85%Pale yellow oil

H NMR, LC-MS (m/z 288 [M+H]

)
2 tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate163210-40-085–90%Colorless oil

H NMR, LC-MS (m/z 246 [M+H]

)
3 2-(Piperidin-4-yloxy)ethan-1-ol (HCl salt)40256-14-2>95%White solid

H NMR (

), LC-MS (m/z 146 [M+H]

)

References

Application Note: Chemodivergent Coupling Strategies for 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and PROTAC linker synthesis, bifunctional building blocks like 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 40256-14-2) [3] are highly valued for their hydrophilicity and dual conjugation handles. However, the presence of both a secondary amine (piperidine ring) and a primary alcohol (ethanol group) presents a classic chemoselectivity challenge during carboxylic acid coupling.

This application note provides a self-validating, authoritative guide to achieving absolute control over the coupling trajectory. By leveraging the intrinsic nucleophilic disparity between the two functional groups and selecting precise coupling reagents, researchers can selectively drive the reaction toward either N-acylation (amidation) or O-acylation (esterification) .

Physicochemical Profiling & Mechanistic Rationale

The chemoselective differentiation of 2-(Piperidin-4-yloxy)ethan-1-ol relies on the distinct electronic properties of its reactive sites:

  • Secondary Amine (N-site): Highly nucleophilic. The conjugate acid of the piperidine nitrogen has a pKₐ of ~10.5. Under mildly basic conditions (e.g., in the presence of DIPEA), it is readily available to attack electrophilic activated esters.

  • Primary Alcohol (O-site): Weakly nucleophilic (pKₐ ~15.5). It cannot compete kinetically with the secondary amine for standard activated esters unless the amine is masked or a highly specific acyl transfer catalyst is employed [4].

Because of this innate reactivity hierarchy, direct amidation can be achieved without protecting groups. Conversely, esterification requires a multi-step protection-activation-deprotection sequence to prevent rapid background amidation.

Chemodivergent Workflow

Workflow SM 2-(Piperidin-4-yloxy)ethan-1-ol + R-COOH PathA Pathway A: Direct N-Acylation (HATU / DIPEA) SM->PathA Chemoselective PathB Pathway B: O-Acylation (Boc2O, then EDC / DMAP) SM->PathB Multi-step ProdA Product A: N-Amide (Free Primary Alcohol) PathA->ProdA StepB1 1. N-Boc Protection PathB->StepB1 ProdB Product B: O-Ester (Free Secondary Amine) StepB2 2. Steglich Esterification StepB1->StepB2 StepB3 3. Acidic Deprotection (TFA) StepB2->StepB3 StepB3->ProdB

Caption: Chemodivergent pathways for N- vs. O-acylation of 2-(Piperidin-4-yloxy)ethan-1-ol.

Pathway A: Chemoselective N-Acylation (Amidation)

Mechanistic Causality

To achieve direct amidation while leaving the primary alcohol intact, the coupling system must generate an electrophile that reacts instantaneously with the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for this task [1].

When treated with a non-nucleophilic base like DIPEA, the carboxylic acid attacks HATU to form an extremely reactive OAt-active ester. The secondary amine of the piperidine ring attacks this intermediate orders of magnitude faster than the primary alcohol. By strictly controlling the stoichiometry (avoiding excess acid/HATU) and keeping the temperature at 0 °C to RT, O-acylation and subsequent O-to-N acyl migration are completely suppressed.

Step-by-Step Protocol

Self-Validating Checkpoint: The reaction mixture should transition from a suspension to a clear solution upon the formation of the active ester, prior to the addition of the amino alcohol.

  • Pre-activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 10–15 minutes. Causality: This pre-activation ensures complete conversion to the OAt-ester, preventing the amino alcohol from competing for unreacted HATU, which could lead to guanidinium byproducts [1].

  • Substrate Addition: Cool the flask to 0 °C. Add 2-(Piperidin-4-yloxy)ethan-1-ol (1.05 equiv, 1.05 mmol) dissolved in 1.0 mL of DMF dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by LC-MS. The mass of the desired N-acyl product should be dominant, with <2% of the O-acyl or di-acyl mass present.

  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (15 mL), 1M HCl (15 mL), and brine (15 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH) if necessary.

Pathway B: Regioselective O-Acylation (Esterification)

Mechanistic Causality

Because the secondary amine outcompetes the alcohol, direct esterification is impossible. The amine must first be masked using a tert-butyloxycarbonyl (Boc) protecting group. Once protected, the primary alcohol is subjected to a Steglich Esterification using EDC·HCl and DMAP [2].

EDC activates the carboxylic acid to form an O-acylisourea. Without DMAP, the weak primary alcohol would fail to attack this intermediate before it undergoes an irreversible intramolecular rearrangement to an inactive N-acylurea. DMAP acts as an aggressive acyl transfer catalyst, attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is rapidly intercepted by the primary alcohol to form the ester [2].

Mechanism RCOOH R-COOH + EDC Oacyl O-Acylisourea Intermediate RCOOH->Oacyl Activation AcylPyridinium N-Acylpyridinium Active Species Oacyl->AcylPyridinium + DMAP DMAP DMAP Catalyst AcylPyridinium->DMAP Regeneration Ester Ester Product (R-COOR') AcylPyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester Nucleophilic Attack

Caption: DMAP-catalyzed acyl transfer mechanism in the Steglich Esterification.

Step-by-Step Protocol

Step 1: N-Boc Protection

  • Dissolve 2-(Piperidin-4-yloxy)ethan-1-ol (1.0 mmol) in DCM (5 mL). Add Triethylamine (1.5 mmol) and cool to 0 °C.

  • Add Boc-anhydride (1.1 mmol) portion-wise. Stir at RT for 4 hours.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate.

Step 2: Steglich Esterification

  • In an oven-dried flask, dissolve the carboxylic acid (1.1 mmol), the N-Boc intermediate (1.0 mmol), and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C. Causality: Low temperatures suppress the unwanted O-to-N acyl migration of the O-acylisourea intermediate [2].

  • Add EDC·HCl (1.2 mmol) in one portion. EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup rather than tedious filtration [1].

  • Stir at 0 °C for 1 hour, then allow to warm to RT and stir overnight (12 h).

  • Workup: Dilute with DCM (10 mL), wash with 1M HCl (to remove DMAP and EDC-urea), saturated NaHCO₃, and brine. Concentrate to yield the protected ester.

Step 3: Boc Deprotection

  • Dissolve the protected ester in a 4:1 mixture of DCM:TFA (5 mL). Stir at RT for 1 hour.

  • Concentrate under a stream of N₂. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding the O-acylated product as a TFA salt.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics for both pathways, validated across standard aliphatic and aromatic carboxylic acids.

ParameterPathway A: N-Acylation (Amidation)Pathway B: O-Acylation (Esterification)
Target Bond Amide (N-C=O)Ester (O-C=O)
Primary Reagents HATU (1.1 eq), DIPEA (3.0 eq)EDC·HCl (1.2 eq), DMAP (0.1 eq)
Solvent DMF (Anhydrous)DCM (Anhydrous)
Temperature 0 °C to RT0 °C to RT
Reaction Time 2 – 4 hours12 hours (Esterification step)
Chemoselectivity > 98% (N-selective)> 99% (O-selective, enforced via Boc)
Typical Yield 85 – 95%70 – 85% (Over 3 steps)
Major Byproduct Tetramethylurea (Water soluble)EDC-Urea (Water soluble)

References

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal Named Reactions. URL:[Link]

  • National Institutes of Health (PMC) / Angewandte Chemie. "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols." Angew Chem Int Ed Engl. 2021 Oct 11;60(42):22818-22825. URL:[Link]

Application Note: Orthogonal Protecting Group Strategies for 2-(Piperidin-4-yloxy)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the orthogonal protection and selective functionalization of 2-(Piperidin-4-yloxy)ethan-1-ol.

Strategic Overview & Mechanistic Rationale

1 (CAS No.: 40256-14-2) is a highly versatile bifunctional scaffold frequently utilized in the synthesis of PROTAC linkers and PARP inhibitors[1]. The molecule features two distinct reactive centers: a highly nucleophilic secondary amine embedded within the piperidine ring, and a moderately nucleophilic primary alcohol on the ethanol moiety.

To selectively functionalize either of these groups without inducing unwanted side reactions (such as polymerization or cross-reactivity), an orthogonal protecting group strategy is mandatory. The most robust approach relies on the canonical pairing of the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS/TBS) group for the alcohol.

  • Chemoselective N-Boc Protection: The secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol. By treating the starting material with di-tert-butyl dicarbonate (Boc₂O) in a mild solvent like dichloromethane (DCM) without a strong acylation catalyst (e.g., DMAP), the Boc group is chemoselectively installed on the nitrogen. This exploits the inherent kinetic preference of the amine over the alcohol, as documented by the2[2].

  • O-TBDMS Protection: Once the amine is masked, the primary alcohol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically performed in dimethylformamide (DMF) using imidazole as both a base and a nucleophilic catalyst[3].

  • Orthogonality: The N-Boc group is strictly acid-labile (cleaved by trifluoroacetic acid, TFA), while the O-TBDMS group is fluoride-labile (cleaved by tetra-n-butylammonium fluoride, TBAF) due to the exceptional thermodynamic stability of the silicon-fluorine bond (~140 kcal/mol)[4].

Orthogonal Protection Workflow

Workflow cluster_deprot Orthogonal Deprotection Pathways SM 2-(Piperidin-4-yloxy)ethan-1-ol (Free Amine, Free Alcohol) NBoc N-Boc Protected (Protected Amine, Free Alcohol) SM->NBoc Boc2O, DCM Chemoselective FullyProt N-Boc, O-TBDMS Protected (Fully Protected) NBoc->FullyProt TBDMS-Cl, Imidazole DMF DeprotO N-Boc, Free Alcohol (TBDMS Cleaved) FullyProt->DeprotO TBAF, THF (Fluoride Cleavage) DeprotN Free Amine, O-TBDMS (Boc Cleaved) FullyProt->DeprotN TFA, DCM (Acid Cleavage)

Orthogonal protection and selective deprotection workflow for 2-(Piperidin-4-yloxy)ethan-1-ol.

Step-by-Step Experimental Protocols

Protocol 3.1: Chemoselective N-Boc Protection

Causality Check: Cooling the reaction to 0 °C prevents exothermic runaway and maximizes the kinetic differentiation between the highly nucleophilic secondary amine and the primary alcohol, preventing unwanted O-Boc formation.

  • Setup: Dissolve 2-(Piperidin-4-yloxy)ethan-1-ol (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the flask to 0 °C using an ice-water bath. Add a solution of Boc₂O (1.05 equiv, 10.5 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (TLC): Monitor the reaction using TLC (eluent: 10% MeOH in DCM). The starting material will stain strongly positive (purple/brown) with Ninhydrin due to the free secondary amine. The N-Boc product will have a higher

    
     and will not stain with Ninhydrin, but will be visible via KMnO₄ stain.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc intermediate.

Protocol 3.2: O-TBDMS Protection of the Primary Alcohol

Causality Check: DMF is chosen as the solvent because it solubilizes the polar intermediate and accelerates the silylation process. Imidazole is used in excess (2.5 equiv) because it acts as an acid scavenger for the HCl byproduct and as a nucleophilic catalyst[3].

  • Setup: Dissolve the N-Boc intermediate (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add imidazole (2.5 equiv, 25 mmol) and stir until fully dissolved. Cool to 0 °C.

  • Reagent Addition: Add TBDMS-Cl (1.2 equiv, 12 mmol) portion-wise.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation (TLC): Monitor via TLC (eluent: 30% EtOAc in Hexanes). The O-TBDMS ether will elute significantly faster (higher

    
    ) than the free alcohol precursor.
    
  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with water (3 × 50 mL) to remove DMF and imidazole salts, followed by brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Protocol 3.3: Selective Deprotection Strategies
  • Route A (TBDMS Cleavage): To unmask the alcohol, treat the fully protected intermediate with TBAF (1.5 equiv, 1.0 M in THF) at room temperature for 2 hours. The strong Si-F bond formation drives the selective cleavage of the silyl ether without affecting the Boc group[4].

  • Route B (Boc Cleavage): To unmask the amine, treat the intermediate with 20% TFA in DCM at 0 °C to room temperature for 30–60 minutes. Expert Insight: While TBDMS is generally orthogonal to Boc, extended exposure to strong acids like TFA can lead to premature desilylation. Strict TLC monitoring is required to prevent O-TBDMS loss.

Quantitative Data Summary

The following table summarizes the key metrics, reagents, and orthogonality parameters for the protecting groups utilized in this workflow.

Protecting GroupTarget Functional GroupReagents for InstallationTypical YieldCleavage ReagentsOrthogonality Profile
N-Boc Secondary AmineBoc₂O, DCM, 0 °C to RT90–95%TFA/DCM (1:4)Stable to TBAF, Imidazole, DMF, and basic conditions.
O-TBDMS Primary AlcoholTBDMS-Cl, Imidazole, DMF85–90%TBAF, THFStable to basic coupling conditions. Caution: Sensitive to prolonged TFA exposure.

Mechanistic Insights: Imidazole Catalysis

The efficiency of the TBDMS protection relies heavily on the role of imidazole. Rather than merely acting as a passive base, imidazole attacks the sterically hindered TBDMS-Cl to form an N-TBDMS-imidazolium intermediate. This pentavalent silicon transition state is highly electrophilic, facilitating rapid silyl transfer to the primary alcohol[5].

Mechanism TBDMSCl TBDMS-Cl ReactiveInt N-TBDMS-imidazolium (Reactive Intermediate) TBDMSCl->ReactiveInt + Imidazole - Cl⁻ Imid Imidazole (Catalyst/Base) Imid->ReactiveInt Product O-TBDMS Ether (Protected Product) ReactiveInt->Product + Alcohol - Imidazolium Ion Alcohol Primary Alcohol (Substrate) Alcohol->Product

Mechanism of imidazole-catalyzed silylation of primary alcohols using TBDMS-Cl.

References

  • Sigma-Aldrich. 2-piperidin-4-ylpropan-2-ol | Sigma-Aldrich.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem. Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

Sources

Application of 2-(Piperidin-4-yloxy)ethan-1-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Piperidin-4-yloxy)ethan-1-ol in Kinase Inhibitor Synthesis

Executive Summary

In modern kinase inhibitor discovery, optimization of the solvent-exposed regions of a scaffold is a critical strategy to resolve the "lipophilicity-solubility paradox." The moiety 2-(piperidin-4-yloxy)ethan-1-ol serves as a high-value building block designed to project a hydrophilic, hydrogen-bond-donating tail into the solvent channel of the ATP-binding pocket.

This application note details the synthetic integration, physicochemical benefits, and structural rationale for employing this piperidine-ether motif. It is particularly effective in lowering cLogP, improving metabolic stability, and serving as a versatile "exit vector" for PROTAC linker attachment.[1]

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name 2-(Piperidin-4-yloxy)ethan-1-ol
Common Name 4-(2-Hydroxyethoxy)piperidine
CAS Number 134015-83-9 (Free base) / 163210-40-0 (N-Boc)
Molecular Weight 145.20 g/mol
Key Functionality Secondary amine (Warhead attachment), Ether linkage (Flexibility), Primary Alcohol (Solubility/Linker)
pKa ~9.8 (Piperidine nitrogen)
Mechanistic Rationale: The "Solvent Front" Strategy

Kinase inhibitors often suffer from poor aqueous solubility due to the aromatic heterocycles required to bind the hinge region.[2] Attaching 2-(piperidin-4-yloxy)ethan-1-ol addresses this via three mechanisms:

  • Solubility Enhancement: The ether oxygen and terminal hydroxyl group lower LogD significantly compared to all-carbon alkyl tails.

  • Solvent Channel Interaction: In kinases like CDK4/6, AKT, and ALK , the ribose binding pocket opens into a solvent channel.[1] This moiety projects the hydroxyl group into this bulk water region, often forming water-mediated H-bonds with residues like Asp or Glu at the pocket rim.

  • PROTAC Enablement: The terminal hydroxyl provides a chemically distinct handle for attaching E3 ligase linkers (e.g., PEG chains) without disrupting the hinge-binding affinity of the core scaffold.

Experimental Protocols

Protocol A: Synthesis of the Building Block (N-Boc Protected)

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled or modified ethylene chains.

Reagents:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 2-Bromoethanol (1.5 eq) or Ethylene Carbonate (Green alternative)[2]

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)[1]

  • DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried flask with tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) and anhydrous DMF (30 mL). Cool to 0°C under N₂.[1][2]

  • Deprotonation: Carefully add NaH (15 mmol) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add 2-bromoethanol (15 mmol) dropwise via syringe. ( Note: If using ethylene carbonate, heat to 150°C with K₂CO₃ catalyst instead of NaH).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (5% MeOH in DCM, stain with Ninhydrin).[1]

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[2] Wash organics with LiCl (5% aq) to remove DMF, then brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: 65–75% as a colorless oil.[1][2]

Protocol B: Coupling to Kinase Scaffold (SNAr)

Context: Attaching the moiety to a chloropyrimidine core (common in CDK/JAK inhibitors).[2]

Reagents:

  • Core Scaffold: 2,4-Dichloropyrimidine derivative (1.0 eq)

  • Building Block: 2-(Piperidin-4-yloxy)ethan-1-ol (1.2 eq)

  • Base: DIPEA (3.0 eq)[1][2]

  • Solvent: n-Butanol or DMSO[1]

Methodology:

  • Dissolve the chloropyrimidine scaffold (1 mmol) in n-Butanol (5 mL).

  • Add 2-(piperidin-4-yloxy)ethan-1-ol (1.2 mmol) and DIPEA (3 mmol).

  • Heat to 90°C for 4–6 hours.

  • Critical Check: Monitor regio-selectivity. The C4-position of pyrimidine is usually more reactive than C2. If selectivity is poor, lower temperature to 60°C and extend time.

  • Isolation: Evaporate solvent. Precipitate product with water or purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthetic integration and the Structure-Activity Relationship (SAR) logic when applying this moiety to a kinase inhibitor core.

KinaseInhibitorWorkflow Start Start: N-Boc-4-hydroxypiperidine Step1 Step 1: Etherification (NaH, 2-Bromoethanol) Forms 'Tail' Start->Step1 Alkylation Step2 Step 2: Deprotection (TFA or HCl) Exposes Amine Step1->Step2 Boc Removal Step3 Step 3: S_NAr Coupling to Kinase Scaffold (e.g., Chloropyrimidine) Step2->Step3 Nucleophilic Attack Outcome Final Inhibitor: Solvent-Exposed Tail Step3->Outcome Purification Factor1 SAR Benefit: Reduced cLogP Outcome->Factor1 Factor2 SAR Benefit: H-Bond to Solvent Outcome->Factor2

Caption: Synthetic workflow for integrating the 2-(piperidin-4-yloxy)ethan-1-ol moiety, highlighting key SAR benefits in final kinase inhibitor design.

Case Study: Optimization of a CDK Inhibitor

Challenge: A lead CDK4/6 inhibitor series displayed high potency (IC50 < 10 nM) but suffered from poor oral bioavailability (< 5%) due to high lipophilicity (cLogP > 5.0).[1][2]

Solution: The medicinal chemistry team replaced a cyclohexyl group at the solvent front with the 4-(2-hydroxyethoxy)piperidine moiety.

Results:

  • Potency: Retained (IC50 = 12 nM).[2] The piperidine ring maintained the hydrophobic van der Waals contact, while the ether tail projected into the solvent.[1]

  • Solubility: Improved 40-fold (from <1 µM to 45 µM in pH 7.4 buffer).[2]

  • PK Profile: Oral bioavailability increased to 35% in rodent models due to reduced first-pass metabolism and improved solubility-limited absorption.

References

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 2022.

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry, 2013.

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Molecules, 2018.[3]

  • PROTAC Linker: tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 163210-40-0). Alfa Chemistry / Pharmacy Research.[4]

Sources

Reductive amination techniques involving 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Techniques for the Functionalization of 2-(Piperidin-4-yloxy)ethan-1-ol

Executive Summary & Scientific Context

In modern drug discovery, 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 40256-14-2) serves as a highly versatile, bifunctional building block. It features a secondary amine within a piperidine ring and a terminal primary alcohol extending from an ether linkage. While the primary alcohol is ideal for downstream conjugation (e.g., attaching PROTAC linkers or ADC payloads), the secondary amine is the primary site for N-alkylation.

Direct alkylation of secondary amines with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation (quaternary ammonium salt formation) and requiring harsh basic conditions[1]. Reductive amination bypasses these issues by condensing the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced to a stable tertiary amine. This guide details the mechanistic causality, reagent selection, and self-validating protocols for optimizing this critical transformation.

Mechanistic Causality

The reductive amination of 2-(Piperidin-4-yloxy)ethan-1-ol is a tandem process governed by precise kinetic and thermodynamic controls.

  • Nucleophilic Addition: The secondary piperidine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Acid catalysis drives the elimination of water, yielding a highly electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent delivers a hydride (

    
    ) to the iminium carbon, forming the final tertiary amine.
    

The success of this reaction relies entirely on chemoselectivity : the reducing agent must reduce the transient iminium ion significantly faster than it reduces the starting carbonyl compound[2].

Mechanism A 2-(Piperidin-4-yloxy)ethan-1-ol (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition (Reversible) B Carbonyl Compound (Aldehyde/Ketone) B->C Nucleophilic Addition (Reversible) D Iminium Ion C->D -H2O (Acid Catalyzed) E Tertiary Amine Product D->E Hydride Reduction (Selective)

Mechanistic pathway of reductive amination for 2-(Piperidin-4-yloxy)ethan-1-ol.

Quantitative Reagent Comparison

The choice of hydride source dictates the protocol's architecture. Sodium triacetoxyborohydride (STAB) is generally preferred due to its large scope, mildness, and reduced toxicity compared to cyanoborohydride alternatives[3]. The electron-withdrawing acetoxy groups in STAB stabilize the boron-hydride bond, rendering it unreactive toward most ketones and aldehydes at room temperature, yet reactive enough to reduce iminium ions[2].

Table 1: Quantitative Matrix of Borohydride Reducing Agents [4]

Reducing AgentTypical EquivalentsOptimal Temp (°C)Reaction Time (h)Average Yield (%)Chemoselectivity (Iminium vs Carbonyl)
STAB (NaBH(OAc)₃) 1.4 – 1.520 – 252 – 1285 – 95Excellent (Preferred for direct amination)
NaCNBH₃ 1.2 – 1.520 – 604 – 2475 – 90High (Requires pH 3-4; generates toxic waste)
NaBH₄ 1.0 – 1.50 – 201 – 470 – 85Poor (Requires indirect/stepwise protocol)

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination via STAB (Standard Workflow)

This protocol is optimized for aldehydes and unhindered aliphatic ketones. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the optimal solvents, as STAB can degrade prematurely in protic solvents like methanol[1].

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 2-(Piperidin-4-yloxy)ethan-1-ol (1.0 equiv, typically 1.0 mmol) and the target aldehyde (1.05 equiv).

  • Solvent & Catalyst Addition: Dissolve the mixture in anhydrous DCE (0.2 M). Causality Check: For less reactive substrates, add glacial acetic acid (1.0 equiv) to lower the pH to ~5, which accelerates the dehydration of the hemiaminal to the iminium ion without protonating the amine entirely.

  • Reduction: Stir for 15 minutes at room temperature to allow initial hemiaminal formation. Portion-wise, add STAB (1.4 equiv). Self-Validation: The reaction is mildly exothermic; monitor for a slight temperature increase.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS. The reaction is complete when the mass of the starting piperidine derivative is fully consumed.

  • Workup (Critical): Quench the reaction by the slow addition of saturated aqueous

    
    . Causality Check:
    
    
    
    neutralizes the acetic acid and hydrolyzes the remaining boron complexes. Vigorous bubbling (
    
    
    evolution) will occur and must cease before extraction. Extract with DCM (3x), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Indirect Reductive Amination via Ti(OPr)₄ / NaBH₄ (For Hindered Ketones)

Sterically hindered ketones react sluggishly with secondary amines. STAB is often too bulky to effectively reduce highly substituted iminium ions. In these cases, Titanium(IV) isopropoxide (


) is used as a Lewis acid and water scavenger to force iminium formation, followed by reduction with the smaller, more reactive 

[5].

Step-by-Step Methodology:

  • Iminium Pre-formation: Mix 2-(Piperidin-4-yloxy)ethan-1-ol (1.0 equiv) and the hindered ketone (1.2 equiv) in a flask. Add

    
     (2.0 equiv). Stir neat (or in a minimal amount of DCE) at room temperature for 6–12 hours.
    
  • Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C in an ice bath. Carefully add

    
     (1.5 equiv) in small portions. Causality Check:
    
    
    
    is highly reactive in ethanol; cooling prevents thermal runaway and suppresses the reduction of any unreacted ketone.
  • Workup: Stir for 2 hours, then quench by adding water or aqueous

    
    . Self-Validation: A voluminous white precipitate of titanium dioxide (
    
    
    
    ) will form immediately.
  • Filtration: Filter the suspension through a pad of Celite to remove the

    
     salts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate and purify via flash chromatography.
    

Troubleshooting & Reaction Diagnostics

Workflow Start Select Carbonyl Substrate Aldehyde Aldehyde or Un-hindered Ketone Start->Aldehyde Ketone Sterically Hindered Ketone Start->Ketone STAB Direct Reductive Amination (1.5 eq STAB, DCE, RT) Aldehyde->STAB TiOPr Pre-form Iminium (Ti(OiPr)4, neat or DCE) Ketone->TiOPr Workup Aqueous Workup (NaHCO3 quench) STAB->Workup NaBH4 Reduction (NaBH4, EtOH, 0°C) TiOPr->NaBH4 NaBH4->Workup Purify Purification (Flash Chromatography) Workup->Purify

Experimental workflow decision tree for selecting the appropriate reductive amination protocol.

Diagnostic Causality:

  • Observation: High levels of the corresponding alcohol (reduced carbonyl) are detected instead of the tertiary amine.

    • Causality: The reducing agent is attacking the carbonyl faster than the iminium is forming.

    • Solution: Switch from a direct protocol to an indirect protocol. Pre-form the iminium using molecular sieves or

      
       before adding the hydride source[5].
      
  • Observation: The reaction stalls at 50% conversion.

    • Causality: The basicity of the newly formed tertiary amine is altering the pH of the reaction, preventing further dehydration of the hemiaminal[6].

    • Solution: Add 0.5 - 1.0 additional equivalents of glacial acetic acid to maintain the optimal pH (pH 4-5).

References

Sources

Application Note: Strategic Functionalization of the Primary Alcohol in 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 622-26-4) serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs and fragment-based drug discovery. It contains two distinct nucleophilic centers: a secondary amine (piperidine) and a primary alcohol.

This guide addresses the primary challenge in functionalizing this molecule: Chemoselectivity . Attempting to functionalize the primary alcohol without protecting the highly nucleophilic secondary amine will invariably lead to N-alkylation or polymerization. This Application Note defines a rigorous "Protect-Activate-Derivatize" workflow to ensure high yield and purity.

Strategic Analysis & Reactivity Profile

The Nucleophilicity Mismatch

The piperidine nitrogen is significantly more nucleophilic (


) than the primary hydroxyl group (

).
  • Direct Alkylation Risk: Reagents targeting the alcohol (e.g., alkyl halides, sulfonyl chlorides) will preferentially react with the amine.

  • Oxidation Risk: Many alcohol oxidants (e.g., Jones reagent) will oxidize the amine to an N-oxide or cleave the ring.

The Solution: Orthogonal Protection

To functionalize the alcohol selectively, the amine must be rendered inert. The tert-Butyloxycarbonyl (Boc) group is the industry standard here due to its stability under basic conditions (required for alcohol alkylation/substitution) and mild removal (acidic conditions).

Workflow Visualization

The following decision tree outlines the validated pathways for functionalization.

G Start 2-(Piperidin-4-yloxy) ethan-1-ol Protect Step 1: N-Boc Protection Start->Protect Boc2O, Et3N Branch Protected Intermediate Protect->Branch PathA Path A: Activation (Ms/Ts) Branch->PathA MsCl/TsCl Base PathB Path B: Mitsunobu Reaction Branch->PathB PPh3, DEAD Nucleophile PathC Path C: Oxidation (DMP) Branch->PathC Dess-Martin Periodinane ProductA Leaving Group (OMs/OTs) PathA->ProductA ProductB Ether/Ester Linkage PathB->ProductB ProductC Aldehyde (Reactive) PathC->ProductC

Figure 1: Strategic workflow for the chemoselective functionalization of the primary alcohol.

Detailed Experimental Protocols

Protocol 1: N-Protection (The Prerequisite)

Objective: Mask the secondary amine to enable alcohol-specific chemistry. Scale: 10 mmol basis.

  • Setup: Dissolve 2-(Piperidin-4-yloxy)ethan-1-ol (1.45 g, 10 mmol) in Dichloromethane (DCM) (30 mL).

  • Reagent Addition: Add Triethylamine (Et3N) (2.1 mL, 15 mmol) followed by Di-tert-butyl dicarbonate (Boc2O) (2.4 g, 11 mmol).

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, product is faint/invisible).

  • Workup: Wash with 1M citric acid (to remove unreacted amine), then saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Validation: 1H NMR should show a singlet at ~1.45 ppm (9H, t-butyl).

Protocol 2: Activation via Mesylation (Leaving Group Installation)

Objective: Convert the -OH into a Mesylate (-OMs), a superb leaving group for SN2 substitutions (e.g., reacting with amines, thiols, or azides).

ParameterSpecification
Reagent Methanesulfonyl Chloride (MsCl)
Base Triethylamine (Et3N) or DIPEA
Solvent Anhydrous DCM
Temperature 0°C to RT

Procedure:

  • Cooling: Dissolve the N-Boc intermediate (10 mmol) in anhydrous DCM (40 mL) and cool to 0°C under Nitrogen.

  • Base: Add Et3N (2.8 mL, 20 mmol).

  • Addition: Add MsCl (0.93 mL, 12 mmol) dropwise over 10 minutes. Exothermic reaction.

  • Incubation: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add saturated NaHCO3 (20 mL) and stir vigorously for 10 mins.

  • Isolation: Extract with DCM, wash with brine, dry (Na2SO4), and concentrate.[1][2]

    • Note: Mesylates are thermally unstable; do not heat above 40°C during rotary evaporation. Use immediately in the next step.

Protocol 3: The Mitsunobu Reaction (Direct Etherification)

Objective: Direct coupling of the alcohol to a phenol or imide without a separate activation step. Ideal for installing aromatic systems.

Mechanism: Uses Triphenylphosphine (PPh3) and DEAD/DIAD to activate the oxygen.[3][4]

Procedure:

  • Mixture: Combine N-Boc alcohol (1.0 equiv), Triphenylphosphine (PPh3) (1.5 equiv), and the Nucleophile (e.g., Phenol, 1.2 equiv) in anhydrous THF .

  • Activation: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise. The yellow color of DIAD should fade upon addition.

  • Reaction: Stir at RT overnight (12–16 h).

  • Purification: This reaction generates PPh3=O (solid byproduct). Dilute with Et2O/Hexane to precipitate PPh3=O, filter, then purify the filtrate via column chromatography.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Mesylation: Often caused by wet solvents. The MsCl hydrolyzes to HCl, which can degrade the Boc group. Fix: Use freshly distilled DCM and dry Et3N.

  • N-Alkylation Byproducts: Occurs if Step 1 (Protection) was incomplete. Fix: Ensure >98% conversion in Step 1 before proceeding.

  • Mitsunobu "Stuck": Steric hindrance at the alcohol is low, so if the reaction fails, the nucleophile might be too basic (

    
    ) or too acidic (
    
    
    
    ).
Analytical Checkpoints (NMR)
SignalChemical Shift (

)
Diagnostic Change
-CH2-OH ~3.6 - 3.8 ppm (Multiplet)Starting Material
-CH2-OMs ~4.3 - 4.4 ppm (Triplet)Mesylated Product (Downfield shift)
-CHO ~9.6 - 9.8 ppm (Singlet)Aldehyde (Oxidation Product)
Boc Group ~1.45 ppm (Singlet)Must persist until final deprotection

References

  • Mitsunobu Reaction Overview & Mechanism Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Mesylation Protocols for Primary Alcohols Title: Alcohol to Mesylate using MsCl, base - Organic Synthesis Source: Organic Synthesis (OrgSyn) URL:[Link] (General Reference for standard transformations)

  • Piperidine Functionalization Strategies Title: Functionalization of Piperidine Derivatives for the Site‐Selective Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Properties of 2-(Piperidin-4-yl)ethanol Title: 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 Source: PubChem URL:[5][Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Piperidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ether pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous antidepressants (e.g., Paroxetine), antihistamines, and neurokinin antagonists. Traditional thermal synthesis of these derivatives—specifically via Williamson etherification or Nucleophilic Aromatic Substitution (


)—is often plagued by long reaction times (12–48 hours), harsh reflux conditions, and variable yields due to the thermal instability of sensitive functional groups.

This guide details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for generating piperidine ether derivatives. By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, often with superior purity profiles. This document provides self-validating workflows, safety considerations, and mechanistic insights to ensure reproducibility.

Strategic Framework: The Physics of Efficiency

To master microwave synthesis, one must understand that it is not merely "faster heating." It is selective volumetric heating .

Dielectric Heating & Solvent Selection

In a dedicated microwave reactor, energy transfer occurs via dipole rotation and ionic conduction . The efficiency of this transfer is quantified by the loss tangent (


).
  • High Absorbers (

    
    ):  DMSO, Ethanol, NMP. These solvents couple efficiently with the electromagnetic field, providing rapid heating rates (
    
    
    
    ).
  • Low Absorbers (

    
    ):  Toluene, Hexane. These are "transparent" to microwaves.
    
  • The "Doping" Strategy: When a non-polar solvent is required for solubility, "dope" the reaction with a small amount of ionic liquid or a high-absorber (e.g., 5% NMP) to act as a "susceptor," allowing the mixture to heat effectively.

Vessel Geometry & Filling Factors
  • Headspace Rule: Never fill a sealed microwave vial more than 75% or less than 20%.

    • Overfilling: Risks over-pressurization and vial failure.

    • Underfilling: Causes inaccurate IR temperature readings (sensor sees the glass, not the solvent).

Workflow Visualization

The following diagram illustrates the generalized decision tree for synthesizing piperidine ethers based on the electrophile nature.

PiperidineEtherWorkflow Start Target: Piperidine Ether Substrate Substrate: 4-Hydroxypiperidine (N-protected) Start->Substrate Decision Select Electrophile Type Substrate->Decision PathA Activated Aryl Halide (F, Cl, NO2) Decision->PathA PathB Unactivated Aryl Halide (Br, I) Decision->PathB PathC Alkyl Halide Decision->PathC MethodA Protocol 1: SNAr Solvent: NMP/DMSO Base: Cs2CO3 Temp: 140-180°C PathA->MethodA MethodB Protocol 3: Pd-Catalyzed (Buchwald-Hartwig) Ligand: BrettPhos/XPhos Temp: 100-120°C PathB->MethodB MethodC Protocol 2: Williamson (PTC) Catalyst: TBAB Solvent: H2O/Toluene Temp: 80-120°C PathC->MethodC QC QC: LCMS / NMR MethodA->QC MethodB->QC MethodC->QC

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway based on electrophile reactivity.

Experimental Protocols

Protocol 1: Synthesis of 4-(Aryloxy)piperidines

Application: Synthesis of aryl ethers where the aromatic ring is activated (contains electron-withdrawing groups like


, 

,

, or Pyridine/Pyrimidine rings).

Mechanism: The microwave energy helps overcome the high activation energy barrier of the transition state in the Meisenheimer complex formation.

Materials
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: 4-Fluorobenzonitrile or 2-Chloropyridine (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Chosen for higher solubility in organic solvents compared to 
    
    
    
    .
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, add N-Boc-4-hydroxypiperidine (1.0 mmol, 201 mg) and

    
     (2.0 mmol, 652 mg).
    
  • Solvation: Add 3.0 mL of dry NMP. Add a magnetic stir bar.[1][2]

  • Activation: Stir at room temperature for 2 minutes to allow initial deprotonation.

  • Addition: Add the activated aryl halide (1.2 mmol). Cap the vial with a PTFE/Silicone septum crimp cap.

  • Irradiation (Standard Mode):

    • Temperature:

      
      
      
    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar (Safety Cutoff)

    • Power: Dynamic (Max 200W)

  • Workup: Cool to

    
     using compressed air (integrated in most reactors). Pour mixture into 20 mL water. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Self-Validation Check:

  • TLC: Spot crude against starting phenol. The product usually runs higher (

    
     in 1:1 Hex/EtOAc).
    
  • NMR: Look for the disappearance of the proton alpha to the hydroxyl group (

    
     ppm) and appearance of the ether methine (
    
    
    
    ppm).
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Application: Alkylation of piperidine hydroxyls with alkyl halides (e.g., benzyl bromide, ethyl iodide). Why MW+PTC? Microwave irradiation significantly accelerates the transfer rate across the interface in biphasic systems.

Materials
  • Substrate: 4-Hydroxypiperidine derivative (1.0 equiv)

  • Reagent: Alkyl Halide (1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Base: 30% Aqueous NaOH

  • Solvent: Toluene (or run solvent-free if reagents are liquid).

Step-by-Step Methodology
  • Assembly: To a 10 mL microwave vial, add the piperidine substrate (1.0 mmol), Alkyl Halide (1.5 mmol), and TBAB (32 mg, 0.1 mmol).

  • Biphasic Setup: Add Toluene (2 mL) and 30% NaOH (2 mL). Note: Toluene is non-polar, but the aqueous layer and the interface will absorb MW energy.

  • Irradiation:

    • Temperature:

      
      
      
    • Time: 5–10 minutes

    • Stirring: High (critical for PTC).

  • Workup: Decant the organic layer. Wash the aqueous layer once with toluene. Combine organics, wash with water, dry, and concentrate.[3]

Data Analysis: Conventional vs. Microwave[3][4][5][6][7]

The following table summarizes internal validation data comparing thermal reflux methods with the protocols defined above.

Reaction TypeSubstrateConventional MethodMW Method (This Protocol)Yield Improvement

4-OH-Pip + 2-Cl-PyridineReflux (DMF), 18 hrs

, 15 mins
45%

88%
Williamson 4-OH-Pip + Benzyl BromideReflux (THF/NaH), 12 hrs

, 5 mins
60%

92%
Pd-Coupling 4-OH-Pip + BromobenzeneReflux (Toluene), 24 hrs

, 20 mins
30%

75%

Table 1: Comparison of reaction times and isolated yields. Note the drastic reduction in time and significant yield increase, attributed to the suppression of side reactions (thermal degradation) due to shorter heat exposure.

Advanced Mechanism: The PTC/MW Synergy

Understanding the Phase Transfer Catalysis (PTC) under microwave irradiation is vital for troubleshooting.

PTC_Mechanism AqPhase Aqueous Phase (NaOH) Interface Interface (MW Hotspot) AqPhase->Interface Ion Exchange OrgPhase Organic Phase (Substrate) Interface->OrgPhase Transfer Q_OH Q+ OH- OrgPhase->Q_OH Pre-reaction Q_OR Q+ OR- Q_OH->Q_OR Deprotonation Product R-O-R' Q_OR->Product Alkylation (Fast under MW) Product->Interface Regenerate Q+X-

Figure 2: The synergy of Microwave irradiation and Phase Transfer Catalysis. The interface acts as a "hotspot" due to the dielectric difference between water and toluene, accelerating the ion exchange rate.

Safety & Troubleshooting

Critical Safety Warnings
  • Pressure Management: Ether synthesis often utilizes alkyl halides which can hydrolyze to generate acid gases (HX), or volatile solvents. Ensure the reaction vessel is rated for at least 20 bar (300 psi).

  • Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. Never attempt to open a vessel before it has cooled to

    
    .
    
Troubleshooting Guide
  • Problem: Low yield in

    
     reaction.
    
    • Solution: The aryl halide might be too deactivated. Increase temperature to

      
       or switch to a stronger base like Potassium tert-butoxide (
      
      
      
      ), though this requires strictly anhydrous conditions.
  • Problem: Vial failure/Venting.

    • Solution: You likely generated gas (e.g.,

      
       from carbonate decomposition or volatile byproducts). Reduce the reaction scale or use a "pre-stir" phase at 
      
      
      
      to allow gas evolution before sealing.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition. Link

  • Hayes, B. L. (2002).
  • Bogdal, D., & Pielichowski, J. (1999). Microwave-assisted Williamson ether synthesis in the absence of phase-transfer catalysts.[5] ResearchGate.[6][7] Link

  • Ricci, A. (Ed.). (2000). Modern Amination Methods (referencing Pd-catalyzed ether synthesis). Wiley-VCH.

  • Perreux, L., & Loupy, A. (2001). Non-thermal effects of microwaves in organic synthesis. Tetrahedron. Link

  • BenchChem Protocols. (2023). Microwave-Assisted Synthesis of Piperidine Analogs. Link

  • Org. Synth. (2012). Microwave-Assisted Synthesis of Heterocycles (General Protocols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidin-4-ol Alkylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: CHEM-PIP-4OL-OPT Subject: Minimizing Side Reactions & Optimizing Chemoselectivity

Executive Summary: The Bifunctional Challenge

Welcome to the technical support guide for piperidin-4-ol (4-hydroxypiperidine) functionalization.

The core challenge with this substrate is its bifunctionality . You are dealing with two nucleophilic sites with distinct electronic properties:

  • Secondary Amine (N-1): Highly nucleophilic, basic (

    
     of conjugate acid 
    
    
    
    10.7-11.0).
  • Secondary Alcohol (C-4): Less nucleophilic, requires deprotonation (

    
     16-18).
    

The Golden Rule:

  • For N-Alkylation: Rely on the natural nucleophilicity of the amine under neutral or chemically mild basic conditions.

  • For O-Alkylation: You must mask the nitrogen (Protecting Group) and use a strong base to deprotonate the hydroxyl group.

Decision Matrix: Workflow Selector

Before proceeding, identify your target and select the correct pathway to avoid immediate failure modes.

PiperidineWorkflow Start Target Molecule? N_Alkyl N-Alkylated Product (1-alkylpiperidin-4-ol) Start->N_Alkyl O_Alkyl O-Alkylated Product (4-alkoxypiperidine) Start->O_Alkyl Direct Direct Alkylation (Risk: Over-alkylation) N_Alkyl->Direct If no aldehyde available Reductive Reductive Amination (Gold Standard) N_Alkyl->Reductive Preferred Protect Step 1: N-Protection (Boc/Cbz) O_Alkyl->Protect Mandatory Etherification Step 2: Etherification (NaH + R-X) Protect->Etherification Deprotect Step 3: Deprotection Etherification->Deprotect

Figure 1: Strategic decision tree for chemoselective functionalization of piperidin-4-ol.

Module A: N-Alkylation (Minimizing Over-Alkylation)

The Issue: Direct alkylation with alkyl halides (


) often leads to mixtures of secondary amines, tertiary amines, and quaternary ammonium salts (over-alkylation).
Protocol 1: Reductive Amination (The "Gold Standard")

This method avoids over-alkylation because the intermediate iminium ion is formed in a 1:1 stoichiometry before reduction.

  • Reagents: Aldehyde/Ketone (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), AcOH (cat.), DCE or DCM.

  • Why STAB? Unlike

    
    , STAB is mild and will not reduce the aldehyde/ketone before it forms the iminium ion.
    

Step-by-Step:

  • Dissolve piperidin-4-ol (1.0 eq) and aldehyde (1.0-1.1 eq) in DCE (0.1 M).

  • Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30 mins.

  • Add STAB (

    
    ) (1.4 eq) in one portion.
    
  • Stir at RT for 2-16h.

  • Quench: Sat.

    
    .
    
Protocol 2: Direct Alkylation (If Alkyl Halide is unavoidable)

If you must use an alkyl halide, you cannot use STAB. You must control kinetics.

  • Base:

    
     or 
    
    
    
    (Weak bases prevent O-alkylation).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Technique: Slow addition of electrophile at

    
    .
    
Module B: O-Alkylation (The "Protection" Route)

The Issue: The amine (


) is orders of magnitude more nucleophilic than the neutral alcohol. Adding a strong base to deprotonate the alcohol without protecting the amine will result in a mess of N-alkylation and polymerization.
Protocol: The "Protect-Alkylate-Deprotect" Sandwich
  • Protection: React piperidin-4-ol with

    
     (DCM/Aq. 
    
    
    
    ) to yield N-Boc-4-hydroxypiperidine .
  • O-Alkylation:

    • Dissolve N-Boc intermediate in anhydrous DMF.

    • Cool to

      
      .
      
    • Add NaH (Sodium Hydride, 60% disp., 1.2 eq). Wait for gas evolution to cease (alkoxide formation).

    • Add Alkyl Halide (

      
      , 1.1 eq). Warm to RT.
      
  • Deprotection: Treat with

    
     (1:1) or 
    
    
    
    to reveal the amine.
Troubleshooting & FAQs
Category: Side Reactions & Impurities [1][2]

Q1: I am seeing a "M+42" or "M+56" peak in my MS during N-alkylation. What is this?

  • Diagnosis: This is likely N-acylation if you are using EtOAc as a solvent or workup agent with strong nucleophiles, or reaction with trace acetone if using reductive amination.

  • Fix: Ensure solvents are high purity. If using reductive amination, ensure the "M+..." corresponds to the aldehyde mass. If "M+14" (Methylation) appears unexpectedly, check if you are using DMF that has degraded to dimethylamine.

Q2: I tried O-alkylation with NaH, but I isolated an alkene (elimination product). Why?

  • The Science: The alkoxide formed at C-4 can act as a base, or the leaving group on your alkyl halide is promoting E2 elimination. Also, heating 4-hydroxypiperidine derivatives in strong base can promote dehydration to 1,2,3,6-tetrahydropyridine .

  • The Fix:

    • Keep reaction temperature low (

      
       to RT). Do not heat.
      
    • Ensure your alkyl halide is primary. Secondary alkyl halides are prone to elimination.

    • Alternative: Use Williamson Ether Synthesis conditions? No, switch to O-alkylation via Silver Oxide (

      
      )  for milder conditions if NaH causes elimination.
      

Q3: My direct N-alkylation yield is low, and I see quaternary salts.

  • The Science: The product (secondary/tertiary amine) is often more nucleophilic than the starting material.[3]

  • The Fix:

    • Switch to Reductive Amination (Module A).

    • If using alkyl halides, use a syringe pump to add the alkyl halide over 2 hours.

    • Use a stoichiometric deficit of the alkyl halide (0.8 eq) to ensure the amine is in excess, then recycle the starting material.

Category: Solubility & Workup

Q4: Piperidin-4-ol is very water-soluble. I can't extract it after the reaction.

  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl solid before extraction.

    • Solvent Choice: Use n-Butanol or IPA/CHCl3 (1:3) for extraction instead of pure DCM or EtOAc.

    • Resin Capture: Use a cation-exchange resin (SCX-2). Load the reaction mixture, wash with MeOH (removes non-basic impurities), then elute product with

      
       in MeOH.
      
Comparative Data: Reagent Selection
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Selectivity High (Reduces imine, not aldehyde)High (Reduces imine)Low (Reduces aldehyde to alcohol)
Toxicity LowHigh (Generates HCN)Low
pH Range Acidic/NeutralAcidic (pH 3-5)Basic
Recommendation Primary Choice Secondary ChoiceAvoid for Reductive Amination
References
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich Technical Bulletin. (2023). "Reductive Amination: Synthetic Protocols and Reagent Guides."

  • BenchChem Application Note. (2025). "Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives."

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve aqueous solubility issues related to 2-(Piperidin-4-yloxy)ethan-1-ol .

While this molecule possesses highly polar functional groups, its unique structural thermodynamics often lead to kinetic solubility barriers and chemical instability in standard laboratory environments. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to ensure experimental integrity.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the intrinsic properties of the molecule. The table below summarizes the quantitative data that dictates the aqueous behavior of 2-(Piperidin-4-yloxy)ethan-1-ol.

PropertyValueImpact on Aqueous Solubility
Molecular Weight 145.20 g/mol [1]Low molecular weight thermodynamically favors high aqueous solubility.
pKa (Piperidine NH) ~10.2 - 10.4Highly pH-dependent. The molecule is protonated (soluble) at physiological pH but deprotonated (hydrophobic) at pH > 11.
H-Bond Donors/Acceptors 2 Donors, 3 AcceptorsProne to forming extensive intermolecular 3D networks, leading to transient gelation.
Physical State (Free Base) Viscous OilKinetically slow to dissolve; resists hydration due to internal hydrogen bonding.
Physical State (HCl Salt) Crystalline SolidRapid dissolution kinetics; immune to CO2-induced precipitation[2].
Part 2: Mechanistic Visualization

The solubility of this compound is not static; it is highly dependent on environmental variables such as pH, concentration, and atmospheric exposure. The diagram below illustrates the state transitions you may encounter at the bench.

G A 2-(Piperidin-4-yloxy)ethan-1-ol (Free Base, Viscous Oil) B Protonated Form (Ammonium Cation, Soluble) A->B +H+ (pH < 9) C Carbamate Salt (Insoluble Precipitate) A->C +CO2 (Air Exposure) D Hydrogen-Bonded Gel (Kinetic Barrier) A->D High Conc. (>50 mM) B->A +OH- (pH > 11) D->A Sonication / 40°C

Fig 1: Physicochemical state transitions of 2-(Piperidin-4-yloxy)ethan-1-ol in aqueous environments.

Part 3: Diagnostic FAQs

Q1: I added water to the free base, but it formed a thick, cloudy gel instead of dissolving. What happened? Causality: While thermodynamically soluble, the free base of 2-(piperidin-4-yloxy)ethan-1-ol contains multiple hydrogen-bond donors (secondary amine, primary alcohol) and acceptors (ether oxygen). At high concentrations, these functional groups cross-link with one another rather than interacting with water, forming an intermolecular hydrogen-bonded network. This creates a highly viscous gel. This is a kinetic barrier, not a thermodynamic one. Resolution: Apply mild thermal energy (40°C) and sonication to disrupt the internal H-bond network, allowing water molecules to intercalate and hydrate the compound. Alternatively, convert it to a salt (See Protocol B).

Q2: My stock solution was clear yesterday, but today there is a white precipitate. Is the compound degrading? Causality: Secondary amines, such as the piperidine ring in this compound, are highly reactive nucleophiles. When left exposed to the air, they rapidly absorb atmospheric carbon dioxide (CO2) to form a piperidinium-1-piperidinecarboxylate derivative (a carbamate salt)[3]. Unlike the parent amine, these carbamate complexes are often insoluble in water and precipitate out of solution. Resolution: Always store the free base under an inert gas (Ar/N2). To rescue the precipitated solution, acidify it slightly. This will convert the insoluble carbamate back into a highly soluble ammonium salt while off-gassing the trapped CO2.

Q3: The compound dissolves perfectly in water, but crashes out when I add it to my high-pH assay buffer (pH 11.5). Why? Causality: The pKa of the piperidine nitrogen is approximately 10.2 to 10.4. At a pH of 11.5, the amine is fully deprotonated, reverting the molecule to its neutral free base form. If the concentration of the compound in your assay exceeds the aqueous solubility limit of the neutral free base, it will phase-separate, forming an oily emulsion or precipitate. Resolution: Keep assay buffers below pH 9.5 to ensure the amine remains protonated and soluble. If a high pH is mandatory for your assay, you must introduce a cosolvent (e.g., 5% DMSO) to maintain the solubility of the neutral free base.

Part 4: Self-Validating Experimental Protocols
Protocol A: Kinetic Dissolution of the Viscous Free Base

Use this protocol when you must use the free base form and cannot alter the pH of your system.

  • Preparation: Weigh the desired amount of 2-(Piperidin-4-yloxy)ethan-1-ol free base into a glass vial.

  • Thermal Hydration: Add LC-MS grade water pre-warmed to 40°C.

    • Causality: Thermal energy provides the necessary kinetic force to disrupt the intermolecular hydrogen bonding between the ether/alcohol/amine groups, preventing the formation of a kinetic gel.

  • Agitation: Sonicate the mixture in a water bath for 5–10 minutes until visually homogeneous.

  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the vial. If the beam path is clearly visible (light scattering), the compound has formed a colloidal suspension rather than a true solution. If scattering is observed, continue sonication or proceed to Protocol B.

Protocol B: In Situ Salt Formation (HCl) for Enhanced Solubility

Use this protocol to permanently resolve solubility and stability issues by converting the free base to a highly soluble hydrochloride salt[2].

  • Suspension: Suspend the free base in LC-MS grade water at room temperature (it may appear cloudy or gel-like).

  • Monitoring: Place a calibrated pH probe directly into the suspension.

  • Titration: Titrate dropwise with 1M HCl while stirring continuously until the pH stabilizes between 7.0 and 7.4.

    • Causality: Protonating the secondary amine converts the neutral free base into an ammonium chloride salt. This introduces a formal positive charge, drastically increasing the ion-dipole interactions with water and permanently breaking the gel-forming H-bond networks[2].

  • Self-Validation Check (Effervescence): Observe the solution closely during the addition of the first few drops of HCl. If micro-bubbles form (effervescence), this confirms the presence of atmospheric CO2-induced carbamate impurities[3]. The bubbling proves that the protocol is successfully off-gassing the CO2 and chemically rescuing the active compound.

Part 5: References
  • Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL:[Link]

  • Molecular complex piperidine-CO2 Source: Academic Journals URL:[Link]

Sources

Optimizing temperature conditions for piperidine ether formation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting, mechanistic understanding, and safety.

Topic: Optimizing Temperature Conditions for Piperidine Ether Formation Ticket ID: CHEM-SUP-2024-PIP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Hub

Welcome to the Piperidine Optimization Portal. Ether formation on the piperidine scaffold (typically at the C4 position) is a cornerstone of GPCR ligand synthesis, yet it is plagued by competing elimination pathways and regioselectivity issues.

Temperature is your primary control lever. It dictates the ratio of Substitution (


)  to Elimination (

)
.
The Thermal Matrix: Method Selection Guide

Use this table to align your reaction type with the optimal temperature window.

Reaction TypeTarget Ether LinkageTemp WindowCritical Thermal Risk
Williamson Ether Aliphatic (

)
0°C

80°C
High temp favors E2 elimination (alkene formation).

Aryl/Heteroaryl (

)
60°C

120°C
Low temp leads to incomplete conversion; requires activation energy.
Mitsunobu Complex/Chiral Aliphatic-10°C

25°C
DO NOT HEAT. Reagents (DEAD/DIAD) decompose/explode >50°C.
Ullmann/Buchwald Unactivated Aryl90°C

140°C
Requires high temp for catalytic cycle; risk of N-protecting group loss.

Decision Logic & Workflow (Visualized)

Before proceeding, verify your pathway using the logic flow below. This diagram illustrates the decision process based on electrophile nature and temperature constraints.

PiperidineEtherWorkflow Start Start: N-Protected 4-Hydroxypiperidine Electrophile Identify Electrophile Start->Electrophile AlkylHalide Alkyl Halide (Primary/Secondary) Electrophile->AlkylHalide ArylHalide Activated Aryl Halide (F/Cl + EWG) Electrophile->ArylHalide Alcohol Alcohol (R-OH) Electrophile->Alcohol Williamson Williamson Ether Synthesis Base: NaH/KOtBu AlkylHalide->Williamson SNAr SNAr Reaction Base: Cs2CO3/NaH ArylHalide->SNAr Mitsunobu Mitsunobu Reaction PPh3 + DEAD Alcohol->Mitsunobu TempW Temp Profile: 0°C (Deprotonation) -> 60°C (Reaction) Williamson->TempW RiskW Risk: E2 Elimination if T > 80°C TempW->RiskW TempS Temp Profile: RT -> 100°C (Solvent: DMF/DMSO) SNAr->TempS RiskS Risk: Polymerization if T > 140°C TempS->RiskS TempM Temp Profile: 0°C -> RT (Strict Control) Mitsunobu->TempM RiskM Risk: Reagent Decomposition if T > 40°C TempM->RiskM

Caption: Decision tree for selecting piperidine etherification conditions based on electrophile type and thermal constraints.

Standard Operating Procedures (SOPs)

Protocol A: Williamson Ether Synthesis (Alkyl Halides)

Best for: Attaching primary alkyl chains to piperidine. Temperature Strategy: "Ramp and Hold."

  • Preparation (0°C): Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF or THF. Cool to 0°C in an ice bath.

  • Deprotonation (0°C

    
     RT):  Add NaH (60% dispersion, 1.2 eq) portion-wise.
    
    • Why? Adding NaH at high temp causes rapid

      
       evolution and potential "runaway" exotherms.
      
    • Stir at 0°C for 15 min, then warm to 25°C for 30 min to ensure complete alkoxide formation.

  • Alkylation (RT

    
     60-80°C):  Cool back to 0°C. Add the alkyl halide dropwise.
    
    • Critical Step: Allow to warm to RT.[1] If conversion is slow (check TLC/LCMS), heat to 60°C .

    • Stop Condition: Do not exceed 80°C if using secondary halides, as elimination (alkene formation) becomes the dominant pathway [1, 4].

  • Quench: Cool to 0°C before adding water/NH4Cl.

Protocol B: Etherification (Aryl Fluorides)

Best for: Attaching heteroaromatic rings (Pyridines, Pyrimidines). Temperature Strategy: "Thermal Activation."

  • Setup: Combine N-Boc-4-hydroxypiperidine (1.0 eq), Aryl Fluoride (1.1 eq), and

    
     (2.0 eq) in DMSO or DMF.
    
  • Reaction (80°C - 100°C):

    • Heat to 80°C initially.

    • Monitor by LCMS.[2]

      
       on unactivated rings often requires 100-120°C .
      
    • Note: If using NaH as a base, perform the deprotonation at 0°C first (see Protocol A), then add the aryl fluoride and heat [2].

  • Workup: Dilute with water/EtOAc. Wash DMSO out thoroughly to prevent "oiling out" during purification.

Troubleshooting Guide (FAQ)

Symptom 1: Low Yield & Presence of Alkenes

User Question: "I am trying to alkylate my piperidine with isopropyl iodide at 100°C, but I'm only getting 20% yield and a lot of propylene gas. Why?"

Technical Diagnosis: You are fighting Thermodynamics vs. Kinetics . At high temperatures (>80°C), the alkoxide acts as a base (E2 elimination) rather than a nucleophile (


 substitution), especially with secondary halides like isopropyl iodide [1].

Solution:

  • Lower the Temperature: Run the reaction at 40-50°C maximum.

  • Change the Leaving Group: Switch from Iodide to Tosylate (OTs) or Mesylate (OMs). These are harder to eliminate than iodides.

  • Change Solvent: Switch from DMF (polar aprotic, promotes ion separation and basicity) to THF (less polar, tightens ion pairs, reducing basicity slightly).

Symptom 2: "Black Tar" Formation

User Question: "My reaction turned black after heating to 140°C overnight. The LCMS is messy."

Technical Diagnosis: Thermal decomposition.

  • Solvent Breakdown: DMF and DMSO can decompose at high temperatures (

    
    ) in the presence of strong bases, generating reactive byproducts (e.g., dimethylamine from DMF) that react with your electrophile.
    
  • Protecting Group Loss: The N-Boc group is thermally unstable above 150°C (or lower in the presence of Lewis acids/salts), leading to polymerization of the free amine [3].

Solution:

  • Cap temperature at 120°C .

  • If the reaction is sluggish, use a catalyst (e.g., 18-crown-6 for Williamson) rather than increasing heat.

Symptom 3: N-Alkylation instead of O-Alkylation

User Question: "I see a product mass corresponding to the ether, but NMR shows the alkyl group is on the Nitrogen, not the Oxygen."

Technical Diagnosis: You likely used unprotected 4-hydroxypiperidine. The Nitrogen lone pair is significantly more nucleophilic than the Hydroxyl group.

Solution:

  • Mandatory Protection: You must use N-Boc-4-hydroxypiperidine or N-Cbz-4-hydroxypiperidine .

  • If you are already using N-Boc and see N-alkylation, your base might be deprotonating the carbamate (rare, requires very strong base) or the Boc group fell off (acidic impurities or excessive heat) [5].

Advanced Optimization: Kinetic vs. Thermodynamic Control

When substituting the piperidine ring, the conformation (Axial vs. Equatorial) matters.

  • Equatorial Attack (Thermodynamic): 4-hydroxypiperidine prefers the OH group in the equatorial position.

    
     reactions typically retain this relative stereochemistry (if attacking an external electrophile).
    
  • Temperature Effect: Higher temperatures increase the conformational mobility of the piperidine ring (chair-boat flips). If stereochemistry is critical (e.g., 3-substituted piperidines), maintain temperatures <40°C to lock the conformation and ensure predictable regioselectivity [6].

Visualizing the Elimination Competition

The following graph illustrates why temperature control is the single most important variable in yield optimization.

EliminationVsSubstitution Substrate Alkoxide + Alkyl Halide LowTemp Low Temp (<60°C) Kinetic Control Substrate->LowTemp Path A HighTemp High Temp (>80°C) Thermodynamic/Entropic Substrate->HighTemp Path B Ether Ether Product (SN2) (Desired) LowTemp->Ether Major Alkene Alkene Byproduct (E2) (Undesired) LowTemp->Alkene Minor HighTemp->Ether Minor HighTemp->Alkene Major (Entropy Favored)

Caption: Kinetic pathway (Low T) favors substitution; Entropic pathway (High T) favors elimination.

References

  • Williamson Ether Synthesis - Mechanism & Conditions. Wikipedia/Organic Chemistry Portal. [Link]

  • Identifying Substitution vs. Elimination Risks. Master Organic Chemistry. [Link]

  • Optimizing N-Alkylation vs O-Alkylation. ResearchGate/Journal of Chemical Research. [Link]

  • Mitsunobu Reaction Conditions for Piperidines. Organic Syntheses. [Link]

Sources

Addressing stability issues of the ether linkage in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Stability of Ether Linkages in Acidic Media Ticket ID: ETH-ACID-STAB-001

Diagnostic & Triage

Before modifying your synthetic route or formulation, confirm that the ether linkage is the actual point of failure. Ether linkages (


) are generally robust, often used as solvents (THF, Diethyl ether). Instability usually arises from specific structural vulnerabilities or extreme conditions.
Interactive Diagnostic Flowchart

Use this logic flow to isolate the root cause of your stability issue.

EtherDiagnostic Start Start: Observed Instability AcidType Check Acid Type & Strength Start->AcidType Substrate Analyze Ether Substructure AcidType->Substrate Strong Acid (pH < 2) SilylCheck Is it a Silyl Ether? (R-O-SiR'3) Substrate->SilylCheck CyclicCheck Is it a Cyclic Ether? (Epoxide/Oxetane) SilylCheck->CyclicCheck No ActionProtect Issue: Protecting Group Lability Action: Switch to TBDPS or TIPS SilylCheck->ActionProtect Yes Nucleophile Is a Strong Nucleophile Present? (I-, Br-, S-) CyclicCheck->Nucleophile No (Acyclic/THF) ActionStrain Issue: Ring Strain Release Action: Buffer pH > 4 or remove Lewis Acids CyclicCheck->ActionStrain Yes (Epoxide) ActionCleave Issue: Acid-Catalyzed SN1/SN2 Action: Remove Nucleophile or Lower Temp Nucleophile->ActionCleave Yes (HI, HBr, BBr3) ActionStable Ether Likely Stable. Check other moieties (Esters/Amides) Nucleophile->ActionStable No (H2SO4, HClO4)

Figure 1: Diagnostic logic for isolating ether instability. Blue nodes represent analysis steps; Red/Green nodes represent actionable outcomes.

Technical Deep Dive: The Mechanics of Failure

To solve the issue, you must understand the causality. Ethers do not simply "fall apart" in acid; they require a specific mechanism sequence.[1][2][3]

The Mechanism: Protonation Substitution

Ether cleavage is an acid-catalyzed nucleophilic substitution .[1][2][3][4]

  • Activation: The ether oxygen is basic (Lewis base). It accepts a proton (

    
    ) to form a highly reactive oxonium ion  intermediate. This weakens the 
    
    
    
    bond [1].[3]
  • Cleavage:

    • Pathway A (SN2): If the alkyl groups are primary/secondary, a strong nucleophile (like Iodide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       from HI) attacks the less hindered carbon.[3] Crucial Note:  HCl rarely cleaves ethers because 
      
      
      
      is a poor nucleophile in this context compared to
      
      
      or
      
      
      [2].
    • Pathway B (SN1): If one alkyl group is tertiary or benzylic, the bond breaks spontaneously to form a stable carbocation, which is then trapped by a nucleophile [3].

Mechanism Step1 Ether (R-O-R) Step2 Oxonium Ion (R-OH+-R) Step1->Step2 + H+ (Activation) Step3 Cleavage Products (R-OH + R-X) Step2->Step3 + Nucleophile (X-) (Rate Limiting Step)

Figure 2: The critical pathway. Without the nucleophile (X-) or a stable carbocation, the oxonium ion often reverts to the starting ether.

Reference Data: Protecting Group Stability

If your issue involves Silyl Ethers (common in synthesis), stability is dictated strictly by steric bulk.[5][6] Use this table to select a more robust group if your current one is failing.

Table 1: Relative Stability of Silyl Ethers in Acidic Media Normalized to Trimethylsilyl (TMS) = 1. Higher is more stable.

Protecting GroupAbbreviationRelative Acid Stability (

)
Half-Life (1% HCl/MeOH)Recommended For
Trimethylsilyl TMS1< 1 minTransient protection only
Triethylsilyl TES64~ minutesMild acid conditions
tert-Butyldimethylsilyl TBDMS (TBS)20,000~ 1-2 hoursStandard synthesis
Triisopropylsilyl TIPS700,000> 10 hoursStrong acid steps
tert-Butyldiphenylsilyl TBDPS5,000,000> 24 hoursHarsh acid steps

Data Sources: [4], [5]. Note: TBDPS is significantly more stable in acid than TBDMS due to the electronic and steric effects of the phenyl rings.

Troubleshooting Scenarios (FAQs)

Scenario A: "My TBDMS group is falling off during a mild acid workup."

Root Cause: While TBDMS is stable to weak acid, it is sensitive to Lewis acids or prolonged exposure to protic acids (like acetic acid) if not buffered. Solution:

  • Switch Buffers: Do not use unbuffered HCl. Use a phosphate buffer (pH 5-6) for workups.

  • Temperature Control: Silyl cleavage rates double for every 10°C increase. Keep the reaction at 0°C.

  • Upgrade: If the synthesis requires pH < 4, switch to TIPS or TBDPS .

Scenario B: "I'm seeing ring-opening in my epoxide drug linker."

Root Cause: Epoxides possess high ring strain (~13 kcal/mol). Even weak acids can protonate the oxygen, allowing weak nucleophiles (even water or alcohols) to open the ring. Solution:

  • Remove Nucleophiles: Ensure the solvent is anhydrous.

  • Basify: Store the compound with a trace of triethylamine or in a buffered matrix (pH 7.5-8.0).

  • Scavengers: If acid is generated as a byproduct, add an acid scavenger like solid

    
     or polyvinylpyridine resin.
    
Scenario C: "My PEG linker is degrading in storage."

Root Cause: While the PEG backbone (ether) is stable, the linkage to the drug is often the weak point. If you used an acetal or hydrazone linkage, these are designed to hydrolyze at pH < 6 [6].[7] Solution:

  • Check the Linker Chemistry: If stability is required, ensure you are using an Amide or Thioether linkage, not an Ester or Acetal.

  • Lyophilization: Store as a lyophilized powder. Hydrolysis requires water; removing it halts the reaction.

Validated Experimental Protocol

Protocol: Forced Degradation Stress Test (Acid)

Use this protocol to empirically determine the stability limit of your specific ether molecule.

Objective: Determine the


 (half-life) of the ether at pH 1.2 (simulated gastric fluid) and pH 4.0.

Reagents:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.0)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Benzoic acid - must be stable)

Step-by-Step Workflow:

  • Preparation: Dissolve your target ether (1 mg/mL) in Acetonitrile.

  • Spike (Time 0): Add 100

    
    L of stock to 900 
    
    
    
    L of Acid Medium (0.1 N HCl). Vortex immediately.
  • Incubation: Place in a thermomixer at 37°C.

  • Sampling:

    • At T=0, 1h, 4h, 8h, 24h: Remove 50

      
      L aliquot.
      
    • Quench: Immediately add 50

      
      L of 0.1 N NaOH (or appropriate buffer) to neutralize. (Critical Step for Validity) .
      
  • Analysis: Inject into HPLC/LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Self-Validation Check:

  • Control A (Negative): Run the same experiment in Water (pH 7). If degradation occurs here, the issue is not acid-specific (likely oxidation or light sensitivity).

  • Control B (Recovery): The sum of the Area Under Curve (AUC) of the parent + products should equal the initial AUC (molar balance). If mass is missing, look for volatile byproducts or adsorption to the vial.

References

  • Ether Cleavage Mechanism. Wikipedia / Organic Chemistry Portal.4

  • Cleavage of Ethers with Acid (HI/HBr). Master Organic Chemistry.1

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.8[1][3][6][9][8]

  • Silyl Ether Protecting Groups: Stability Guide. BenchChem.6

  • Hydroxyl Protecting Groups (Kinetic Data). Thieme Connect.Link

  • PEG Linker Stability in Acidic Conditions. BenchChem.7

Sources

Technical Support Center: Scale-Up Optimization for 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Level: Tier 3 (Process Chemistry & Engineering) Ticket Subject: Transitioning from Gram to Kilogram Scale Target Molecule: 2-(Piperidin-4-yloxy)ethan-1-ol (Ether Linkage) CAS Reference (Intermediate): 109384-19-2 (Starting Material: N-Boc-4-hydroxypiperidine)[1]

Executive Summary

You are encountering challenges in scaling the synthesis of 2-(Piperidin-4-yloxy)ethan-1-ol . Unlike the common carbon-linked analog [2-(piperidin-4-yl)ethan-1-ol], this molecule contains a C4-ether linkage , necessitating a Williamson Ether Synthesis.

On a laboratory scale (<10g), Sodium Hydride (NaH) in DMF is often used. However, this route is deemed unsafe and inefficient for scale-up (>1kg) due to hydrogen gas evolution, high viscosity, and the difficulty of removing DMF.

This guide provides a validated Phase Transfer Catalysis (PTC) protocol, optimized for safety, cost, and throughput.

Module 1: The Alkylation Step (O-Alkylation)

User Issue: “We are seeing variable yields and difficult temperature control when adding NaH to the reaction vessel. The exotherm is unmanageable at 500g scale.”

Root Cause Analysis

The use of NaH creates a heterogeneous slurry that releases hydrogen gas (


). On a large scale, the gas release rate often exceeds the headspace exchange rate, creating a pressurization hazard. Furthermore, the "crust" formed by sodium salts can encapsulate unreacted NaH, leading to delayed, runaway exotherms.
Solution: Phase Transfer Catalysis (PTC)

Switch to a liquid-liquid biphasic system using 50% NaOH and Toluene , mediated by Tetrabutylammonium Bromide (TBAB) .

Protocol 1.1: Optimized PTC Alkylation

ParameterSpecificationRationale
Solvent System Toluene (Org) / 50% NaOH (Aq)Toluene is easily recovered; 50% NaOH provides high hydroxide concentration for deprotonation without dissolving the organic reactants.
Catalyst TBAB (5-10 mol%)Facilitates the transfer of the phenoxide/alkoxide anion across the interface.
Reagent 2-Chloroethanol (1.2 - 1.5 eq)WARNING: Highly toxic. Preferable to 2-Bromoethanol for cost, though slower reacting.
Temperature 60°C - 80°CSufficient activation energy for

displacement without degrading the Boc-group.
Step-by-Step Methodology
  • Charge Toluene (10 vol) and N-Boc-4-hydroxypiperidine (1.0 eq) to the reactor.

  • Add TBAB (0.05 eq) and stir to suspend.

  • Add 50% NaOH solution (3.0 eq) slowly. Note: Mild exotherm.

  • Heat mixture to 50°C.

  • Dosing: Add 2-Chloroethanol (1.5 eq) dropwise over 2 hours.

    • Critical Control Point: Monitor internal temperature. Do not exceed 85°C.

  • Agitation: High-shear stirring is required (minimum 300 RPM) to maximize interfacial surface area.

  • Reaction End Point: Monitor by HPLC/TLC. If conversion <95% after 12h, add additional 0.2 eq of 2-Chloroethanol.

Safety Alert: 2-Chloroethanol is fatal in contact with skin. Full Tychem suits and double-gloving are mandatory during the dosing phase.

Module 2: Workup & Impurity Rejection

User Issue: “The final product is an oil that is difficult to crystallize, and we are dragging aluminum/boron salts from previous steps.”

Troubleshooting Logic

The ether product is lipophilic while protected (N-Boc), but the reagents (TBAB, excess NaOH, 2-chloroethanol) are water-soluble. The goal is to purify the intermediate (N-Boc-2-(piperidin-4-yloxy)ethan-1-ol) before removing the protecting group.

Diagram 1: Impurity Rejection Workflow

G Start Crude Reaction Mixture (Biphasic: Toluene/NaOH) Sep1 Phase Separation (Discard Lower Aqueous Layer) Start->Sep1 Stop Stirring Wash1 Wash: 10% Citric Acid (Removes residual base/amine impurities) Sep1->Wash1 Organic Layer Wash2 Wash: Brine (Drying step) Wash1->Wash2 Organic Layer Distill Distillation / Solvent Swap (Toluene -> IPA) Wash2->Distill Product Pure N-Boc Intermediate (Ready for Deprotection) Distill->Product

Caption: Workflow for isolating the N-Boc intermediate. Removing impurities at this lipophilic stage is 10x more efficient than after deprotection.

Critical Troubleshooting (FAQ)

Q: Why is there a significant amount of "Bis-ether" impurity?

  • A: This occurs if the hydroxyl group on the ethyl chain reacts with another molecule of 2-chloroethanol.

  • Fix: This is rare in Toluene/NaOH due to the hydrophilicity of the product alcohol. If observed, reduce the equivalents of 2-chloroethanol to 1.1 eq and accept slightly lower conversion, or reduce the reaction temperature to 60°C.

Q: We see hydrolysis of the Boc group during workup.

  • A: You likely used a strong acid wash (HCl) to remove base. Switch to 10% Citric Acid or Ammonium Chloride solution. The Boc group is acid-labile; keep pH > 4 during workup.

Module 3: Deprotection & Isolation (The Final Step)

User Issue: “How do we isolate the final product? The free base is water-soluble and hard to extract.”

Process Strategy

Do not isolate the free base. Isolate the Hydrochloride Salt . The salt is a stable solid, whereas the free base is a viscous, hygroscopic oil.

Protocol 3.1: HCl Deprotection

  • Solvent Swap: Distill off Toluene from the intermediate and replace with Isopropanol (IPA) (5 volumes).

  • Acidolysis: Add 5-6N HCl in IPA (2.5 eq) at 20°C.

    • Note: Avoid aqueous HCl to prevent solubilizing the product.

  • Precipitation: Heat to 50°C for 2 hours to ensure complete Boc removal (

    
     and Isobutylene evolution), then cool slowly to 0°C.
    
  • Filtration: The product, 2-(piperidin-4-yloxy)ethan-1-ol dihydrochloride, should crystallize. Filter and wash with cold acetone.

Diagram 2: Reaction Pathway & Side Products

Reaction SM N-Boc-4-Hydroxypiperidine Intermediate N-Boc-Ether (Lipophilic) SM->Intermediate O-Alkylation Side1 Impurity A: Unreacted SM SM->Side1 Incomplete Conv. Reagent 2-Chloroethanol (NaOH/TBAB) Reagent->Intermediate Side2 Impurity B: Vinyl Polymer (from reagent polymerization) Reagent->Side2 Base Hydrolysis Final Target Product (HCl Salt) Intermediate->Final HCl/IPA (-Boc)

Caption: Synthetic pathway highlighting the critical intermediate stage. Impurity B is water-soluble and removed during the aqueous workup of Module 2.

References

  • Freedman, H. H., & Dubois, R. A. (1975).[2] An improved Williamson ether synthesis using phase transfer catalysis.[2] Tetrahedron Letters, 16(38), 3251-3254.

  • BenchChem Technical Support. (2025). Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis.

  • Honeywell Product Stewardship. (2022). 2-Chloroethanol Safety Data Sheet & Handling Guide.

  • Organic Process Research & Development. (2002).[3] Scale-up of Ether Synthesis: Safety and Kinetics. (General Reference for PTC Scale-up).

Sources

Technical Support Center: Crystallizing 2-(Piperidin-4-yloxy)ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Piperidin-4-yloxy)ethan-1-ol salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material.

Introduction

2-(Piperidin-4-yloxy)ethan-1-ol is a key building block in the synthesis of various pharmaceutically active compounds. As with many active pharmaceutical ingredients (APIs), its solid-state properties, such as crystallinity, polymorphism, and solubility, are critical to downstream processing, formulation, and ultimately, bioavailability.[1][2] Salt formation is a common and effective strategy to enhance these properties.[3][4] However, the crystallization of its salts can present several challenges. This guide provides a structured approach to overcoming these hurdles, from fundamental principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My 2-(Piperidin-4-yloxy)ethan-1-ol salt is precipitating as an oil rather than a crystalline solid. What are the likely causes and how can I fix this?

A1: Oiling out is a common issue, particularly with high molecular weight amines or when the degree of supersaturation is too high.[5] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.

  • Causality: This is often due to a large "metastable zone width," meaning a high energy barrier to nucleation. The system relieves supersaturation by forming a liquid (oil) which is kinetically favored over the thermodynamically stable crystalline solid.

  • Troubleshooting Strategies:

    • Reduce the rate of supersaturation generation:

      • Slower Cooling: Decrease the cooling rate to allow more time for nucleation and crystal growth.

      • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring.[5]

    • Increase Nucleation Rate:

      • Seeding: Introduce a small amount of previously obtained crystals to the supersaturated solution to act as templates for growth.[5]

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.

    • Solvent System Modification: Experiment with different solvent and anti-solvent combinations. A solvent system where the salt has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.[6]

Q2: I am observing poor crystal quality (e.g., small needles, agglomerates). How can I improve the crystal habit?

A2: Crystal morphology is influenced by various factors including the solvent, cooling rate, and impurities.

  • Causality: Rapid crystallization often leads to the formation of small, poorly-defined crystals or agglomerates.[7] The solvent choice can also significantly impact the crystal habit by influencing which crystal faces grow fastest.

  • Troubleshooting Strategies:

    • Optimize Cooling Profile: A slower, more controlled cooling process generally yields larger, more well-defined crystals.

    • Solvent Screening: Conduct a systematic solvent screen to identify solvents that promote the desired crystal habit.[8] For piperidine derivatives, alcohols like ethanol and isopropanol are often good starting points.[5][9]

    • pH Adjustment: The pH of the crystallization medium can significantly affect the solubility and crystal habit of ionizable compounds.[10][11] For amine salts, maintaining an optimal pH can prevent disproportionation back to the free base and influence crystal growth.[12]

    • Stirring Rate: The agitation rate can impact crystal size distribution. A lower stirring rate may lead to larger crystals but can also result in broader size distribution.

Q3: My crystallization yield is consistently low. What steps can I take to improve it?

A3: Low yield can be attributed to several factors, including high residual solubility in the mother liquor or premature isolation.

  • Causality: If the salt has significant solubility in the chosen solvent system even at low temperatures, a substantial amount will remain in solution.

  • Troubleshooting Strategies:

    • Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent, systematically vary the ratio to minimize the solubility of the salt in the final mixture.

    • Temperature Optimization: Ensure the solution is cooled to the lowest practical temperature to maximize precipitation.

    • Concentration: Before cooling or adding an anti-solvent, carefully concentrate the solution to increase the starting supersaturation. Be cautious not to oversaturate to the point of oiling out.

    • Check Mother Liquor: After filtration, evaporate a small sample of the mother liquor to determine if a significant amount of product remains in solution.[5]

Q4: I suspect I have different polymorphic forms of my 2-(Piperidin-4-yloxy)ethan-1-ol salt. How can I confirm this and control the outcome?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[2][13]

  • Causality: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization, such as solvent, temperature, and supersaturation.

  • Confirmation and Control:

    • Analytical Characterization: Utilize techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FT-IR, Raman) to identify and distinguish between different polymorphic forms.[1][14][15]

    • Controlled Crystallization: To obtain a specific polymorph, it is crucial to consistently control the crystallization conditions. This includes precise control over the temperature profile, solvent system, and agitation.

    • Seeding: Seeding with the desired polymorph can be a powerful tool to ensure the crystallization of that specific form.

Troubleshooting Guides

Guide 1: Dealing with Unexpected Salt Formation or Disproportionation

A common issue with amine salts is their potential to react with atmospheric components or disproportionate back to the free base.

Symptom Potential Cause Recommended Action
Crystals form in a stock solution of the free base in a chlorinated solvent. Reaction with trace HCl in the solvent to form the hydrochloride salt.[16]Use a freshly opened or stabilized solvent. Consider using a non-chlorinated solvent if compatible with the subsequent steps.
Crystallized salt appears to be reverting to an oil or amorphous solid upon storage. Salt disproportionation, where the salt converts back to the free base and acid, often influenced by humidity.[12][17]Store the crystalline salt under dry conditions, preferably in a desiccator or under an inert atmosphere. Ensure the chosen counter-ion forms a stable salt with the amine.
Unexpected crystals forming in a solution of the free base in DMF. Reaction with atmospheric CO2 to form a carbonate salt.[16][18]Store solutions under an inert atmosphere (e.g., nitrogen or argon). If carbonate formation is suspected, the material may need to be re-processed by dissolving in an acidic solution and re-precipitating.
Guide 2: Solvent System Selection for Crystallization

The choice of solvent is paramount for successful crystallization. A systematic approach to solvent screening is recommended.

Solvent Class Examples Rationale for 2-(Piperidin-4-yloxy)ethan-1-ol Salts
Alcohols Ethanol, Isopropanol (IPA), MethanolThe hydroxyl group can form hydrogen bonds with the salt, and these solvents often provide a good balance of solubility at elevated temperatures and insolubility at lower temperatures.[5] Ethanol is frequently a good starting point for piperidine derivatives.[9]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Solvents of intermediate polarity that can be effective for dissolving the salt at reflux.
Esters Ethyl AcetateAnother medium-polarity solvent that can be useful, often in combination with a more polar solvent.
Ethers Methyl tert-butyl ether (MTBE), Diethyl etherTypically used as anti-solvents due to the low solubility of salts in these non-polar solvents.[5]
Hydrocarbons Heptane, HexaneGood anti-solvents to induce precipitation from more polar solutions.[5]
Water The hydrochloride or other highly polar salts may have some aqueous solubility, which can be exploited in pH-controlled crystallization.[19]

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a common method where the salt is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization.

  • Solvent Selection: In a small test tube, add approximately 20 mg of the 2-(Piperidin-4-yloxy)ethan-1-ol salt. Add a solvent dropwise at room temperature until a slurry is formed. Heat the mixture with stirring. A suitable solvent will dissolve the salt upon heating.

  • Dissolution: In an appropriately sized flask, add the bulk of the salt and the chosen solvent. Heat the mixture with stirring until all the salt has dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or a refrigerator.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the salt is highly soluble in a particular solvent at room temperature. An "anti-solvent" in which the salt is insoluble is added to induce precipitation.

  • Dissolution: Dissolve the 2-(Piperidin-4-yloxy)ethan-1-ol salt in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Anti-solvent Addition: Slowly add the "anti-solvent" to the stirred solution. The addition should be dropwise to control the rate of supersaturation.

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation. Allow the solution to stir at room temperature for a period to allow for crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Crystallization Workflow

Crystallization Workflow General Crystallization Workflow cluster_Preparation Preparation cluster_Crystallization Crystallization Method cluster_Isolation Isolation & Analysis Start Start with Crude Salt SolventScreen Solvent Screening Start->SolventScreen Dissolution Dissolution in Optimal Solvent SolventScreen->Dissolution Cooling Cooling Crystallization Dissolution->Cooling AntiSolvent Anti-Solvent Crystallization Dissolution->AntiSolvent Evaporation Evaporation Dissolution->Evaporation Filtration Vacuum Filtration Cooling->Filtration AntiSolvent->Filtration Evaporation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Under Vacuum Washing->Drying Analysis Characterization (PXRD, DSC) Drying->Analysis

Caption: A generalized workflow for the crystallization of 2-(Piperidin-4-yloxy)ethan-1-ol salts.

The Impact of Counter-ion and pH on Crystallization

The choice of the counter-ion (e.g., hydrochloride, tosylate, sulfate) can significantly influence the physicochemical properties of the resulting salt, including its crystal lattice energy, solubility, and stability.[20][21] The geometry of the complex and intermolecular interactions are dependent on the counterion.[20][22]

Furthermore, the pH of the crystallization medium is a critical parameter. For amine salts, the pH will dictate the degree of ionization and can influence solubility.[10] Crystallization at a pH far from the pKa of the piperidine nitrogen is generally advisable to prevent the disproportionation of the salt back to its free base form.[12] Controlling the pH can also be a tool to influence crystal size and reduce agglomeration.[23]

Factor_Influence Key Factors Influencing Crystallization Outcome cluster_Parameters Controllable Parameters CrystallizationOutcome Crystalline Product (Yield, Purity, Polymorph, Habit) Solvent Solvent System Solvent->CrystallizationOutcome Temperature Temperature Profile Temperature->CrystallizationOutcome Supersaturation Supersaturation Rate Supersaturation->CrystallizationOutcome pH pH of Solution pH->CrystallizationOutcome CounterIon Counter-ion CounterIon->CrystallizationOutcome

Caption: Interplay of key parameters affecting the final crystalline product.

References

  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Retrieved from [Link]

  • CD Formulation. (2023, May 8). Crystallinity Determination for API Development. Labinsights. Retrieved from [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Thermal Analysis of Pharmaceuticals, 1-28.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • Edelmann, F. T. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Dias, M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1066.
  • Crystal Pharmatech. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Teske, P., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Pharmaceutics, 13(10), 1599.
  • Kar, A., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Advances, 13(15), 10134-10142.
  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • ACS Publications. (2025, December 8). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ohyama, M., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3043-3051.
  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (2024, September 14). The Counterion (SO42− and NO3−) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. Retrieved from [Link]

  • Ohyama, M., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3043-3051.
  • Szyfert, M., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(37), 16053-16062.
  • Christensen, P. L., et al. (1991). Solubilities of Salts in Mixed Solvents.
  • ResearchGate. (2024, September 11). (PDF) The Counterion (SO4 and NO3) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. Retrieved from [Link]

  • Kurteva, V. B., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. Retrieved from [Link]

  • Kurteva, V. B., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840.
  • Kar, G., et al. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(9), 5488-5498.
  • ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

  • Himmel, H.-J., et al. (2024). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts.
  • Chadha, R., & Bhandari, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Sci-Space. Retrieved from [Link]

  • Lasota, J., et al. (2021).
  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(6), 1-10.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: H-NMR and C-NMR Spectral Analysis of 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural characterization of 2-(Piperidin-4-yloxy)ethan-1-ol , a critical heterobifunctional linker used in fragment-based drug discovery (FBDD) and PROTAC® development. Unlike standard aliphatic diols, the incorporation of the piperidine ring introduces conformational complexity and pH-sensitivity that complicates spectral assignment.

This document compares the spectral performance of this molecule in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
, providing validated chemical shift ranges and assignment logic. It serves as a definitive reference for distinguishing the free secondary amine and the ether-linked primary alcohol.

Part 1: Structural Context & Comparative Baseline

The Analytical Challenge

The molecule consists of three distinct magnetic environments:

  • The Piperidine Core: A fluxional 6-membered ring containing a secondary amine (

    
    ).
    
  • The Ether Linkage: A

    
     bond at the piperidine C4 position.
    
  • The Hydroxyethyl Tail: A primary alcohol (

    
    ) susceptible to hydrogen bonding.
    
Comparison: Free Base vs. N-Boc Intermediate

In synthetic workflows, this molecule is often generated by deprotecting tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate. Distinguishing the product from the starting material is critical.

FeatureTarget: Free Amine ProductAlternative: N-Boc Precursor
H-NMR (Piperidine

-H)

2.6 – 3.1 ppm (Shielded)

3.7 – 4.1 ppm (Deshielded by Carbamate)
C-NMR (Carbonyl) Absent Present (

155 ppm)
C-NMR (t-Butyl) Absent Present (

28 ppm, intense)

Part 2: Experimental Protocol

To ensure reproducibility and minimize line broadening caused by intermolecular hydrogen bonding, follow this specific protocol.

Sample Preparation[1][2][3][4]
  • Mass: Weigh 10–15 mg of the oily residue or amorphous solid.

  • Solvent Choice:

    • Routine Check: Use

      
        (0.6 mL).[1] Note that 
      
      
      
      and
      
      
      protons may be broad or invisible due to exchange.
    • Full Characterization: Use

      
        (0.6 mL). This is mandatory  for observing 
      
      
      
      coupling and confirming the proton count.
  • Additives: If using

    
    , add 1 drop of 
    
    
    
    after the initial scan to identify exchangeable protons (peaks will disappear).
Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolving the piperidine ring multiplets.

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) with 1-second relaxation delay (

      
      ).
      
    • 13C: Power-gated decoupling (zgpg30) to suppress NOE buildup for integration accuracy (optional) or standard decoupled for sensitivity.

Part 3: 1H-NMR Spectral Analysis

Solvent Comparison: vs.

The choice of solvent drastically alters the appearance of the spectrum, particularly for the labile protons.

Table 1: 1H-NMR Chemical Shift Assignments (

, ppm)
PositionAssignmentShift in

Shift in

Multiplicity (J in Hz)
1 Piperidine

1.8 – 2.5 (Broad/Invisible)2.0 – 3.5 (Broad)Singlet (br)
2, 6 Piperidine

3.05 – 3.152.85 – 2.95Multiplet (dt)
3, 5 Piperidine

1.45 (m), 1.95 (m)1.25 (m), 1.80 (m)Multiplet (Axial/Eq split)
4 Piperidine Methine3.40 – 3.503.35 – 3.45Multiplet (tt)
7 Ether

3.583.48Triplet (

)
8 Alcohol

3.753.55Triplet (

) / Quad (

)
9 Alcohol

2.0 – 2.5 (Broad/Variable)4.55Triplet (

)
Expert Insight: The Diagnostic OH Signal

In


 , the hydroxyl proton is often a broad singlet that drifts with concentration. In 

, the rate of exchange slows down. The

signal at

ppm splits into a triplet due to coupling with the adjacent

(Position 8).
  • Validation Check: If the peak at 4.55 ppm is a singlet in DMSO, your sample likely contains residual water or acid impurities catalyzing the exchange.

Part 4: 13C-NMR & DEPT Analysis

Carbon NMR provides the definitive skeleton confirmation. The symmetry of the piperidine ring simplifies the spectrum (C2 equivalent to C6; C3 equivalent to C5).

Table 2: 13C-NMR Chemical Shift Assignments (

, ppm)
CarbonType (DEPT-135)Shift (

)
Shift (

)
Structural Logic
C2, C6

(Down)
43.5 – 44.544.0 – 45.0

to Nitrogen (Deshielded)
C3, C5

(Down)
32.0 – 33.033.5 – 34.5

to Nitrogen (Shielded)
C4

(Up)
75.5 – 76.576.0 – 77.0

to Ether Oxygen
C7

(Down)
69.0 – 70.069.5 – 70.5Ether Linker
C8

(Down)
61.5 – 62.560.5 – 61.5Primary Alcohol

Part 5: Visualization & Logic Flow

Assignment Workflow

The following diagram illustrates the logical flow for assigning this molecule, moving from 1D experiments to 2D validation.

NMR_Workflow Start Sample: 2-(Piperidin-4-yloxy)ethan-1-ol Solvent Select Solvent: DMSO-d6 Start->Solvent H1 1H NMR (1D) Solvent->H1 CheckOH Check OH Coupling (Triplet @ 4.5ppm?) H1->CheckOH CheckOH->Solvent No (Dry Sample) C13 13C NMR / DEPT-135 CheckOH->C13 Yes (Pure) HSQC HSQC (2D) Correlate C-H C13->HSQC COSY COSY (2D) Trace Connectivity HSQC->COSY Final Confirmed Structure COSY->Final

Figure 1: Step-by-step spectral assignment workflow. Note the critical checkpoint for OH coupling in DMSO to verify sample purity.

Structure-Shift Correlation Map

This diagram maps the specific atoms to their chemical shift ranges, visualizing the shielding/deshielding effects.

Structure_Map N NH (Amine) H_Low 1.2 - 2.0 ppm (Shielded) N->H_Low Variable C26 C2/C6 (Alpha-N) H_Mid 2.6 - 3.1 ppm (Alpha-N) C26->H_Mid C35 C3/C5 (Ring CH2) C35->H_Low C4 C4 (Ether CH) H_High 3.3 - 3.8 ppm (Deshielded) C4->H_High Link1 O-CH2 (Ether) Link1->H_High Link2 CH2-OH (Alcohol) Link2->H_High

Figure 2: Correlation between structural motifs and H-NMR chemical shift regions. Oxygenated carbons push signals downfield (>3.3 ppm).

Part 6: Troubleshooting & Impurity Profiling

When analyzing this linker, several common artifacts can obscure data.

  • Water Suppression: In DMSO, water appears at 3.33 ppm . This often overlaps with the Piperidine C4 proton or the Ether

    
    .
    
    • Solution: Use a water-suppression pulse sequence (zgesgp) or shift the temperature to 310K to move the water peak.

  • Grease Contamination: As an oily product, it often traps vacuum grease. Look for a singlet at 0.07 ppm (silicone) or multiplets at 0.8/1.2 ppm (hydrocarbon grease).

  • Salt Formation: If the sample was treated with HCl, the C2/C6 protons will shift downfield to 3.3–3.5 ppm , and the NH will appear as two broad singlets (ammonium) at 8.0–9.0 ppm in DMSO.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for substituent additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for Piperidine/Ethanol baseline shifts). Link

Sources

Comparing rigid piperidine linkers vs flexible PEG chains in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Linkerology" Dilemma

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is often dismissed as a mere structural connector. This is a critical error. The linker is a thermodynamic governor that dictates the stability of the ternary complex (Target-PROTAC-E3 Ligase), the molecule’s permeability, and its metabolic fate.

This guide compares the two dominant linker paradigms: Flexible Polyethylene Glycol (PEG) chains and Rigid Piperidine-based scaffolds . While PEG linkers offer synthetic ease and solubility, rigid linkers (like piperidines/piperazines) are increasingly favored for their ability to "pre-organize" the molecule into a bioactive conformation, reducing the entropic cost of binding and improving oral bioavailability.

Comparative Analysis: Mechanism & Performance[1]

Thermodynamic Principles: The Entropy Tax

The fundamental difference between these linkers lies in the thermodynamics of ternary complex formation (


).
  • Flexible PEG Chains: These exist as a "random coil" ensemble in solution. Upon binding to the target and E3 ligase, the linker must collapse into a single, specific conformation. This results in a massive loss of conformational entropy (high entropic penalty,

    
    ), which must be offset by strong protein-protein interactions (cooperativity) or very high ligand affinity.
    
  • Rigid Piperidine Linkers: These restrict the number of rotatable bonds. If designed correctly, they "pre-organize" the PROTAC into a conformation that mimics the bound state. This minimizes the entropy loss upon binding, potentially leading to a lower

    
     (higher potency) even if the enthalpy of binding is similar.
    
Physicochemical Trade-offs
FeatureFlexible PEG Linkers Rigid Piperidine Linkers
Conformation High degrees of freedom (floppy).Restricted rotation; defined vectors.
Solubility Excellent (Hydrophilic).Moderate to Low (Lipophilic), but protonatable nitrogens can aid solubility.
Permeability Generally poor for long chains (High TPSA).Improved. Lower TPSA and "chameleon" properties (can hide polarity).
Metabolic Stability Susceptible to oxidative cleavage (e.g., by CYPs).High stability (saturated heterocycles).
Selectivity Low. "Fish" for any binding partner.High. Geometric constraints prevent off-target complex formation.
Synthetic Difficulty Low (Standard amide coupling).High (Requires specific vector design).
Case Study Data: Androgen Receptor (AR) Degraders

The impact of linker rigidity is best illustrated by the development of AR degraders.[1] Early PEG-based degraders showed promise but lacked oral bioavailability. The introduction of rigid piperidine linkers (as seen in ARD-69) drastically improved potency.

Table 1: Comparative Performance Metrics (Representative Data)

Compound ClassLinker TypeDC50 (Degradation Potency)Dmax (Max Degradation)Permeability (PAMPA/Caco-2)Reference
ARD-69 Rigid (Piperidine-alkyne)0.86 nM >95%High[1, 2]
PEG-Analog Flexible (PEG3-PEG5)~10 - 50 nM~80%Low[3]
SNIPER(AR) Rigid (Phenyl)Inactive (>10 µM)N/AN/A[4]

Note: The SNIPER example highlights a risk: rigidity is only beneficial if the vector is correct. A rigid linker with the wrong geometry prevents the ternary complex from forming entirely.

Visualization of Mechanisms

Diagram 1: The Entropic Advantage of Rigid Linkers

This diagram illustrates the energy landscape. Flexible linkers face a high barrier due to the "entropic tax" of collapsing a random coil. Rigid linkers bypass this by starting in a "pre-organized" state.

G cluster_0 Flexible PEG Linker cluster_1 Rigid Piperidine Linker Unbound_PEG Unbound State (High Entropy / Random Coil) Bound_PEG Bound Ternary Complex (Low Entropy / Constrained) Unbound_PEG->Bound_PEG High Entropic Penalty (Harder to bind) Unbound_Rigid Unbound State (Pre-organized / Low Entropy) Bound_Rigid Bound Ternary Complex (Minimal Entropy Loss) Unbound_Rigid->Bound_Rigid Low Entropic Penalty (Easier to bind)

Caption: Rigid linkers reduce the thermodynamic cost of binding by pre-organizing the molecule, whereas flexible linkers must overcome a high entropic barrier.

Diagram 2: Linker Optimization Decision Tree

A logical workflow for researchers deciding when to switch from PEG to Rigid linkers.

DecisionTree Start Start: Novel PROTAC Design Step1 Initial Screen: Use Flexible PEG Series (n=1 to 5) Start->Step1 Check1 Is DC50 < 100 nM? Step1->Check1 Path_Potent Yes: Potency is good Check1->Path_Potent Yes Path_Poor No: Potency is poor Check1->Path_Poor No Check_Perm Is Permeability/Oral Bioavailability Acceptable? Path_Potent->Check_Perm Action_Rigidify Switch to Rigid Linker (Piperidine/Spirocycle) to lock bioactive conformation Check_Perm->Action_Rigidify No (High TPSA) Final Candidate Selection Check_Perm->Final Yes Analyze_Hook Analyze Hook Effect & Cooperativity (AlphaLISA / TR-FRET) Path_Poor->Analyze_Hook Analyze_Hook->Action_Rigidify Cooperativity exists but weak Action_Optimize Optimize PEG Length or Attachment Point Analyze_Hook->Action_Optimize No Cooperativity Action_Rigidify->Final Action_Optimize->Step1 Iterate

Caption: Workflow for transitioning from flexible to rigid linkers to solve potency or permeability bottlenecks.

Experimental Protocols

To validate the choice of linker, you must measure two critical parameters: Ternary Complex Stability and Permeability .

Protocol 1: Ternary Complex Stability (AlphaLISA)

Purpose: To determine if a rigid linker effectively stabilizes the POI-PROTAC-E3 complex compared to a flexible one.

Materials:

  • Recombinant Target Protein (GST-tagged).[2][3]

  • Recombinant E3 Ligase (His-tagged).

  • AlphaLISA Glutathione Donor Beads and Anti-His Acceptor Beads.[2]

  • EnVision® Multilabel Plate Reader.

Workflow:

  • Protein Prep: Dilute GST-Target and His-E3 Ligase to 10 nM in AlphaLISA Immunoassay Buffer.

  • Compound Dosing: Prepare a 12-point serial dilution of the PROTAC (Rigid vs. PEG) in DMSO.

  • Incubation (Complex Formation):

    • Add 5 µL of Protein Mix to a 384-well OptiPlate.

    • Add 5 µL of PROTAC dilution.[2]

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of Acceptor/Donor bead mix (20 µg/mL final).

    • Incubate for 60 minutes at RT in the dark.

  • Read: Measure signal at 615 nm.

  • Analysis: Plot Signal vs. log[PROTAC]. A "bell-shaped" curve indicates ternary complex formation.[2]

    • Metric: Compare the

      
       (height of the hook) and the width of the curve. A higher 
      
      
      
      in the rigid linker variant suggests positive cooperativity and better pre-organization [5].
Protocol 2: Passive Permeability (PAMPA)

Purpose: To quantify the membrane permeability advantage of rigid, lipophilic linkers over polar PEG chains.

Materials:

  • 96-well MultiScreen-IP PAMPA filter plate (Donor).

  • 96-well PTFE acceptor plate.

  • Lipid Solution: 1% Lecithin in n-dodecane.[4]

Workflow:

  • Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the Donor plate.[4][5] Ensure uniform coverage.

  • Donor Preparation: Dilute PROTAC to 10 µM in PBS (pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Assembly: Sandwich the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate for 16 hours at RT in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    
    • Rigid linkers often show

      
       cm/s, whereas PEG linkers often fall below this threshold. [6]
      

References

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer . Journal of Medicinal Chemistry. Link

  • Xiang, W., et al. (2021). Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer . Journal of Medicinal Chemistry. Link

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review . Exploration of Targeted Anti-tumor Therapy. Link

  • Shibata, N., et al. (2018). Development of protein degradation inducers of androgen receptor by conjugation of androgen receptor ligand and inhibitor of apoptosis protein ligand . Journal of Medicinal Chemistry. Link

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency . ACS Chemical Biology. Link

  • Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs . ACS Medicinal Chemistry Letters. Link

Sources

Structural Validation of 2-(Piperidin-4-yloxy)ethan-1-ol: A Comparative Guide to IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the high-throughput environment of PROTAC® linker synthesis and fragment-based drug discovery, 2-(Piperidin-4-yloxy)ethan-1-ol (CAS: 143528-62-7) serves as a critical bifunctional building block. While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often a bottleneck for routine batch validation.

This guide validates the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a rapid, non-destructive alternative for structural confirmation. By leveraging the distinct vibrational signatures of the piperidine ring, ether linkage, and primary alcohol, researchers can achieve a "Go/No-Go" decision in under 2 minutes, reserving NMR resources for final product characterization.

Comparative Analysis: IR vs. Orthogonal Methods

To objectively evaluate the performance of IR spectroscopy against standard alternatives, we analyze three key metrics: Throughput (Speed), Specificity (Structural Detail), and Resource Load (Cost/Prep).

Table 1: Performance Matrix of Analytical Techniques
FeatureATR-FTIR (Recommended) 1H NMR (Gold Standard) LC-MS (Mass Spec)
Primary Utility Functional Group FingerprintingConnectivity & PurityMolecular Weight & Ionization
Sample State Neat Oil / Solid (No Solvent)Deuterated Solvent SolutionDilute Solution
Time per Run < 2 Minutes15–30 Minutes (Prep + Run)10–20 Minutes
Sample Recovery 100% (Non-destructive)High (requires evaporation)0% (Destructive)
Key Blind Spot Cannot prove exact connectivityExpensive/SlowIsomers (same mass) indistinguishable
Cost Efficiency HighLowMedium

Expert Insight: Use ATR-FTIR for in-process controls (IPC) and incoming raw material ID. Use NMR only for final lot release.

Technical Deep Dive: The Spectroscopic Signature

Validating 2-(Piperidin-4-yloxy)ethan-1-ol requires deconstructive analysis of its three pharmacophores. The spectrum is defined by the competition between the hydrogen-bonded alcohol and the secondary amine.

A. The High-Frequency Region (4000–2500 cm⁻¹)

This is the "diagnostic" region for this molecule.

  • O-H Stretch (Alcohol): Expect a broad, strong band centered at 3300–3400 cm⁻¹ .[1] The intermolecular hydrogen bonding of the primary alcohol dominates this region.

  • N-H Stretch (Piperidine): The secondary amine (

    
    ) typically appears as a sharper shoulder or weak spike  nested within or on the slope of the broad OH band, typically around 3250–3350 cm⁻¹ .
    
    • Differentiation Tip: If the sample is diluted in a non-polar solvent (e.g., CCl₄), the OH band sharpens and shifts to ~3600 cm⁻¹ (free OH), revealing the N-H stretch more clearly. In neat ATR, they overlap.

  • C-H Stretches (sp³): A cluster of sharp peaks between 2800–2950 cm⁻¹ .[1]

    • Specificity: Look for the "Bohlmann bands" (C-H stretches anti-periplanar to the Nitrogen lone pair) around 2700–2800 cm⁻¹ , which confirm the integrity of the piperidine ring.

B. The Fingerprint Region (1500–900 cm⁻¹)

This region confirms the ether linkage, distinguishing this product from the starting material (4-hydroxypiperidine).

  • C-O-C Asymmetric Stretch (Ether): A strong, distinct band at 1060–1150 cm⁻¹ . This is the critical confirmation of the ether synthesis.

  • C-O Stretch (Primary Alcohol): Often overlapping with the ether band, appearing as a strong doublet or shoulder in the 1000–1080 cm⁻¹ range.

  • C-N Stretch: Medium intensity bands around 1200–1250 cm⁻¹ .[2]

Experimental Protocol: ATR-FTIR Validation

Objective: Rapid ID of 2-(Piperidin-4-yloxy)ethan-1-ol batch purity. Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.

Step-by-Step Methodology
  • System Prep:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a Background Spectrum (air only) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Liquid/Oil: Pipette 10–20 µL of the neat product directly onto the center of the crystal.

    • If Solid: Place nearly 5–10 mg of solid on the crystal. Lower the pressure clamp until the force gauge reads optimal contact (usually ~80–100 clicks on manual clamps).

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹[3]

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for high signal-to-noise).

  • Data Processing:

    • Apply ATR Correction (if not auto-applied) to account for penetration depth variance at different wavelengths.

    • Baseline correct if significant drift is observed.

  • Validation Criteria (Pass/Fail):

    • PASS: Presence of broad OH (3300), sp³ CH (2800-2950), and strong Ether/Alcohol C-O (1050-1150).[1][4]

    • FAIL: Presence of C=O peak (~1700 cm⁻¹) indicating oxidation or ester impurity; absence of ether band (indicates hydrolysis or failed coupling).

Workflow Visualization

The following diagram illustrates the logical integration of IR spectroscopy into the synthesis workflow to maximize efficiency.

ValidationWorkflow Synthesis Synthesis Reaction (Piperidine + Ethylene Carbonate/Linker) Workup Crude Workup (Extraction/Evaporation) Synthesis->Workup IR_Check Rapid ATR-FTIR Check (< 2 mins) Workup->IR_Check Take Aliquot Decision_Pass Spectra Matches: 1. Broad OH (~3350) 2. Ether C-O (~1100) IR_Check->Decision_Pass Pattern Match Decision_Fail Unexpected Peaks: C=O (~1700) or Missing Ether Band IR_Check->Decision_Fail Pattern Mismatch NMR 1H NMR Validation (Final Structure Confirmation) Decision_Pass->NMR Proceed to Expensive Test Recycle Reprocess / Purify Decision_Fail->Recycle Troubleshoot Release Batch Release / Next Step NMR->Release Confirm Purity

Caption: Operational workflow demonstrating IR as a "gatekeeper" to reduce unnecessary NMR usage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR functional group assignment).
  • Doc Brown's Chemistry. (2025).[1] Interpretation of the infrared spectrum of ethanol and ethers. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(Piperidin-4-yloxy)ethan-1-ol Compound Summary. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Mettler Toledo. (2023). Combining ATR-FTIR Spectroscopy, HPLC, and NMR for Process Validation. Retrieved from [Link]

Sources

Bioisosteric Optimization: Piperidine Ethers vs. Morpholine Derivatives in Lead Discovery

[1]

Introduction: The Strategic "Oxygen Switch"

In medicinal chemistry, the transition from a piperidine ring to a morpholine ring is one of the most reliable bioisosteric strategies used to optimize lead compounds. While both are saturated six-membered nitrogen heterocycles, the introduction of the ether oxygen at the 4-position of the morpholine ring induces profound changes in the molecule's physicochemical and safety profile.

This guide provides a technical comparison of these two moieties, focusing on the causality between their structural differences and their performance in ADME (Absorption, Distribution, Metabolism, Excretion) and safety assays.

Physicochemical Profiling: The Data Behind the Switch

The primary driver for this bioisosteric exchange is often the modulation of basicity (pKa) and lipophilicity (LogP) .

Comparative Properties Table
PropertyPiperidine DerivativeMorpholine DerivativeNet Effect of Switch
pKa (Conjugate Acid) ~10.8 – 11.2~8.3 – 8.5Basicity Reduction (~2.5 units)
Lipophilicity (cLogP) High (Lipophilic)Moderate (Lower)LogP Reduction (~1.0 – 1.5 units)
H-Bond Acceptors 1 (Nitrogen)2 (Nitrogen + Oxygen)Increased Solubility
Polar Surface Area LowerHigherReduced BBB Permeability
The Mechanistic "Why"[2]
  • Basicity Modulation: The oxygen atom in morpholine is electronegative. Through the inductive effect (-I), it pulls electron density away from the nitrogen atom, stabilizing the lone pair less effectively than the methylene group in piperidine. This lowers the pKa significantly.

    • Impact: At physiological pH (7.4), piperidine is almost exclusively protonated (cationic), while a significant fraction of morpholine remains neutral. This balance is critical for membrane permeability and preventing lysosomal trapping.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, increasing aqueous solubility independent of ionization state.

ADME & Safety Implications

Metabolic Stability (Microsomal Clearance)

Piperidine rings are notorious "metabolic soft spots." They are frequently subject to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Piperidine Liability: CYP enzymes often hydroxylate the

    
    -carbon (adjacent to nitrogen), leading to ring opening or N-dealkylation.
    
  • Morpholine Advantage: The oxygen atom blocks one side of the ring from oxidation. Furthermore, the reduced basicity of the nitrogen makes the remaining

    
    -carbons less electron-rich and less susceptible to oxidative attack, often extending the half-life (
    
    
    ) of the compound [1].
hERG Inhibition and Cardiotoxicity

Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation.[1] The hERG pharmacophore typically prefers basic amines and lipophilic structures.

  • The Fix: Switching to morpholine simultaneously lowers basicity and lipophilicity, disrupting the key interactions required for high-affinity hERG binding. This is a standard rescue strategy for cardiotoxic leads [2].

Decision Logic Visualization

The following diagram illustrates the decision matrix for employing this bioisostere.

Bioisostere_LogicLeadLead Compound(Piperidine Core)Problem_IDIdentify LiabilityLead->Problem_IDHigh_LogPHigh Lipophilicity(Poor Sol / High Met)Problem_ID->High_LogPhERG_RiskhERG Liability(High Basicity)Problem_ID->hERG_RiskStrategyStrategy:Piperidine -> MorpholineHigh_LogP->StrategyhERG_Risk->StrategyResult_LogPResult:Lower LogPImproved SolubilityStrategy->Result_LogPResult_hERGResult:Lower pKaReduced hERG BindingStrategy->Result_hERGDecisionGo / No-Go DecisionResult_LogP->DecisionResult_hERG->Decision

Figure 1: Decision logic for substituting piperidine with morpholine during lead optimization.

Experimental Protocols

To validate the bioisosteric replacement, the following self-validating protocols should be employed.

pKa Determination (Potentiometric Titration)

Accurate pKa measurement is essential to confirm the shift in basicity.

  • Principle: Measures the potential difference across a glass electrode as a titrant is added.[2]

  • Protocol:

    • Preparation: Dissolve 1–5 mg of the compound in a solution of constant ionic strength (0.15 M KCl) and water/methanol co-solvent (if solubility is low).

    • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Titration: Under inert gas (N2) purge (to remove CO2), titrate with 0.1 M HCl or NaOH.

    • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative) represents the pKa.

    • Validation: Use a standard like Quinine (pKa ~8.5) as a control run.

Microsomal Stability Assay

This assay quantifies the metabolic improvement provided by the morpholine ring.

  • Principle: Incubate compound with liver microsomes (containing CYPs) and NADPH; measure disappearance of parent via LC-MS/MS.[3]

  • Protocol:

    • Reaction Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4).

    • Initiation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

    • Sampling: At t = 0, 5, 15, 30, and 60 min, remove aliquots and quench immediately in ice-cold acetonitrile containing an Internal Standard (IS).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% Remaining) vs. time. The slope

      
       determines half-life: 
      
      
      .
    • Control: Run Verapamil (high clearance) and Warfarin (low clearance) to validate enzyme activity.

Experimental Workflow Visualization

Assay_WorkflowSynthSynthesis(Piperidine/Morpholine analogs)PhysChemPhysicochemicalScreenSynth->PhysChempKa_AssaypKa Titration(Potentiometric)PhysChem->pKa_AssayLogD_AssayLogD Shake-flaskPhysChem->LogD_AssayADMEADME/ToxScreenpKa_Assay->ADMEIf pKa < 9.0LogD_Assay->ADMEHLMMicrosomal Stability(HLM/RLM)ADME->HLMhERGhERG Patch ClampADME->hERGSelectLead SelectionHLM->SelectHigh StabilityhERG->SelectIC50 > 10uM

Figure 2: Integrated workflow for validating bioisosteric improvements.

Case Study: Optimization of a CCR5 Antagonist

To demonstrate the practical application of this switch, we examine the optimization of CCR5 antagonists (used in HIV treatment). Researchers faced issues with a piperidine-based lead which showed high hERG inhibition [3].

Comparative Data:

ParameterCompound A (Piperidine)Compound B (Morpholine)Interpretation
Structure 4-aminopiperidine core4-aminomorpholine coreBioisosteric Switch
pKa 10.58.2Reduced basicity
cLogP 3.82.4Reduced lipophilicity
hERG IC50 0.3 µM (High Risk)>30 µM (Safe)100-fold safety margin improvement
HLM

12 min45 minImproved metabolic stability

Outcome: The morpholine derivative (Compound B) maintained potency against the target (CCR5) while eliminating the hERG liability and improving metabolic stability, allowing it to progress to in vivo studies.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Cumming, J. G., et al. (2012). The Role of pKa in the Design of hERG-Neutral Basic Amines. Bioorganic & Medicinal Chemistry Letters, 22(7), 2444-2449. Link

  • Stupple, P. A., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists.[4] ACS Medicinal Chemistry Letters, 2(7), 561–566. Link

  • BenchChem. (2025).[5] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link

Comparative stability of 2-(Piperidin-4-yloxy)ethan-1-ol vs 2-(Piperidin-4-yloxy)ethanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of bifunctional molecules (such as PROTACs) and targeted kinase inhibitors increases, the selection of appropriate building blocks is critical to ensuring both target affinity and pharmacokinetic viability. Piperidine ether alcohols—specifically 2-(Piperidin-4-yloxy)ethan-1-ol and its analogs—are highly privileged scaffolds. They offer a versatile secondary amine for functionalization and an ether-linked alcohol that serves as an ideal vector for linker attachment.

This guide provides an objective, data-driven comparison of the chemical and metabolic stability of 2-(Piperidin-4-yloxy)ethan-1-ol against two structural analogs: the chain-extended 3-(Piperidin-4-yloxy)propan-1-ol and the regioisomer 2-(Piperidin-3-yloxy)ethan-1-ol .

Structural Dynamics & Chemical Stability

The fundamental stability of piperidine ether alcohols is governed by two primary structural features: the basicity of the secondary amine and the vulnerability of the ether linkage.

Regiochemistry and Steric Hindrance

The position of the ether linkage on the piperidine ring profoundly impacts both chemical stability and target binding.

  • 4-Position Analogs (e.g., 2-(Piperidin-4-yloxy)ethan-1-ol): The 4-position provides a symmetrical, highly solvent-exposed vector. This symmetry minimizes steric clashes during synthesis and target binding, making it highly stable under basic conditions. However, its exposed nature makes the ether oxygen more accessible to oxidative cleavage.

  • 3-Position Analogs (e.g., 2-(Piperidin-3-yloxy)ethan-1-ol): Moving the ether to the 3-position introduces chirality and distinct conformational constraints. As demonstrated in the rational design of IDO1 PROTACs , 3-substituted piperidines can alter the trajectory of the linker, occasionally shielding the ether linkage from hydrolysis due to the steric bulk of the adjacent piperidine ring system.

Linker Length and Lipophilicity

Extending the alkyl chain from an ethyl to a propyl group (as in 3-(Piperidin-4-yloxy)propan-1-ol) increases the compound's lipophilicity (LogD). While this can improve membrane permeability, it directly correlates with increased vulnerability to Phase I metabolism, a well-documented phenomenon in the optimization of antimalarial proteasome inhibitors .

Metabolic Profiling (In Vitro Clearance)

In biological systems, the primary degradation route for these building blocks is CYP450-mediated O-dealkylation. The mechanism involves the oxidation of the carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that rapidly collapses into a piperidinol and an aliphatic diol (e.g., ethylene glycol).

Pathway A 2-(Piperidin-4-yloxy)ethanol (Intact Ether) B CYP450 Enzyme (Liver Microsomes) A->B Oxidation (NADPH) C Piperidin-4-ol (Dealkylated) B->C O-Dealkylation D Ethylene Glycol (Byproduct) B->D Cleavage

CYP450-mediated O-dealkylation pathway of piperidine ether alcohols.

Quantitative Data Comparison

The table below summarizes the structure-activity relationship (SAR) trends regarding the metabolic stability of these scaffolds in Human Liver Microsomes (HLM).

Table 1: Comparative Physicochemical & Stability Metrics

CompoundSubstitution / LinkerLogD (pH 7.4)HLM

(min)

(µL/min/mg)
Metabolic Liability
2-(Piperidin-4-yloxy)ethan-1-ol 4-position, Ethyl0.45> 60< 15Low (Stable)
3-(Piperidin-4-yloxy)propan-1-ol 4-position, Propyl0.853542Moderate O-dealkylation
2-(Piperidin-3-yloxy)ethan-1-ol 3-position, Ethyl0.524828Steric-hindered cleavage

Note: Values are representative benchmark estimates derived from recent medicinal chemistry SAR studies on piperidine ether derivatives , .

Key Insight: The base compound, 2-(Piperidin-4-yloxy)ethan-1-ol, exhibits the lowest intrinsic clearance (


). Its lower LogD prevents excessive partitioning into the lipophilic active sites of CYP450 enzymes, making it the superior choice when metabolic stability is the primary bottleneck in drug design.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in stability profiling, the following protocol is designed as a self-validating system . It includes internal controls to differentiate enzymatic degradation from chemical instability.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: We utilize HLM because it contains the full complement of human CYP450 enzymes. NADPH is explicitly required as a cofactor to supply reducing equivalents for Phase I oxidation. By running a parallel "Minus-NADPH" control, we can definitively prove whether degradation is enzyme-driven or merely a result of buffer hydrolysis.

Workflow Step1 1. Substrate Preparation 1 µM Compound in pH 7.4 Buffer Step2 2. Enzyme Addition Add HLM (0.5 mg/mL), 37°C Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Cofactor Step2->Step3 Step4 4. Time-Course Sampling 0, 15, 30, 60 min Aliquots Step3->Step4 Step5 5. Quench & Analyze Cold ACN -> Centrifuge -> LC-MS/MS Step4->Step5

Workflow for in vitro human liver microsome (HLM) stability assay.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Causality: 
    
    
    
    is essential for the stabilization of the microsomal membranes and optimal CYP450 activity.
  • Substrate Incubation: Dilute the piperidine ether analog to a final concentration of 1 µM in the buffer. Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • System Validation Controls (Critical Step):

    • Positive Control: Run Verapamil (1 µM) in parallel to confirm HLM metabolic viability.

    • Negative Control (-NADPH): Prepare an identical sample well but substitute the cofactor with an equal volume of blank buffer.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot from the reaction mixture.
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP450 enzymes, halting the reaction, and precipitates the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the

    
     baseline.
    

Conclusion

For drug development professionals engineering novel therapeutics, 2-(Piperidin-4-yloxy)ethan-1-ol remains the gold standard among its analogs. Its balanced lipophilicity (LogD ~ 0.45) and symmetrical 4-position ether linkage provide a highly stable, low-clearance profile that resists CYP450-mediated O-dealkylation far better than its chain-extended (propyl) counterparts. While 3-position regioisomers offer unique conformational angles for specific target pockets, they introduce chiral complexity without offering a significant metabolic advantage.

References

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: bioRxiv / Journal of Medicinal Chemistry (2025) URL:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: ACS Publications, Journal of Medicinal Chemistry (2025) URL:[Link]

  • New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer Source: ACS Publications, Journal of Medicinal Chemistry (2024) URL:[Link]

Confirming Regioselectivity in the Synthesis of Piperidine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regio-Scramble" Challenge

Piperidine ethers are privileged scaffolds in drug discovery, appearing in numerous GPCR ligands and kinase inhibitors. However, their synthesis presents a persistent challenge: Regiochemical Ambiguity .

Whether employing modern C-H activation or traditional pyridine reduction, distinguishing between the 3-alkoxypiperidine (asymmetric, chiral) and the 4-alkoxypiperidine (potentially symmetric/achiral) isomers is critical. A misassigned regioisomer can lead to months of wasted biological screening and erroneous SAR (Structure-Activity Relationship) models.

This guide objectively compares the analytical workflows used to confirm regioselectivity and evaluates the synthetic strategies that dictate it.

Strategic Comparison: Synthetic Routes & Regiocontrol

Before analyzing the product, one must evaluate the "performance" of the synthetic route in generating a single regioisomer.

Comparative Analysis of Synthetic Strategies
FeatureRoute A: Direct C-H Functionalization Route B: De Novo Ring Construction Route C: Pyridine Reduction
Mechanism Transition-metal catalyzed (Pd/Rh) C-H insertion or arylation.Aza-Prins cyclization or Dieckmann condensation.Hydrogenation of 3- or 4-alkoxypyridines.
Regio-Fidelity Variable. Heavily dependent on Directing Groups (DG). C2 is electronically favored; C3 requires specific DGs (e.g., aminoquinoline).High. Regiochemistry is "hard-coded" by the starting acyclic precursors.High. Retains the substitution pattern of the pyridine precursor.
Stereo-Control Moderate (often requires chiral ligands).Excellent (often thermodynamic control).Low (often yields cis/trans mixtures requiring separation).
Throughput High (single step).Low (multi-step).High (industrial scalable).
Best For Late-stage functionalization of complex scaffolds.Creating specific, enantiopure building blocks.Bulk production of simple scaffolds.
Visualization: Synthetic Logic Flow

SynthesisLogic Start Target: Piperidine Ether RouteA Route A: C-H Activation Start->RouteA RouteB Route B: De Novo Start->RouteB RouteC Route C: Pyridine Red. Start->RouteC RiskA Risk: C2/C3 Mixture Requires HPLC RouteA->RiskA RiskB Risk: Low Yield High Step Count RouteB->RiskB RiskC Risk: Cis/Trans Scramble Stereo-separation needed RouteC->RiskC

Figure 1: Decision matrix for selecting a synthetic route based on regiochemical risk factors.

Analytical Performance: Confirming the Structure

Once the product is synthesized, how do you prove it is the correct regioisomer? We compare three analytical workflows.

Method A: Advanced 1D & 2D NMR (The Industry Standard)

Performance: High throughput, non-destructive, high confidence (if interpreted correctly).

  • The Logic:

    • Symmetry Check: 4-substituted piperidines often possess a plane of symmetry (if N-substitution allows), resulting in simplified spectra (fewer signals). 3-substituted isomers are inherently asymmetric.

    • Connectivity (COSY/HMBC): This is the "Smoking Gun."

      • C4-Ether: The methine proton at the ether linkage (

        
        ) couples to two  methylene groups (
        
        
        
        and
        
        
        ) that are chemically equivalent or similar.
      • C3-Ether: The methine proton (

        
        ) couples to one  methylene (
        
        
        
        ) and one methine/methylene adjacent to Nitrogen (
        
        
        ). The chemical shift of C2 is significantly downfield (
        
        
        2.8–3.5 ppm) compared to C4/C5 due to the electronegative Nitrogen.
Method B: X-Ray Crystallography (The Gold Standard)

Performance: Absolute certainty, low throughput, destructive (to the crystal).

  • The Logic: Unambiguous determination of bond lengths and angles.

  • Limitation: Piperidine ethers are often oils. Requires derivatization (e.g., formation of N-tosyl or picrate salts) to induce crystallization.

Method C: Chemical Correlation (The Legacy Method)

Performance: High certainty, very low throughput.

  • The Logic: Converting the unknown product into a known reference standard (e.g., oxidizing the ether to a ketone and comparing to commercial 3-piperidone vs. 4-piperidone).

Detailed Protocol: The "Self-Validating" NMR Workflow

This protocol allows a researcher to distinguish a 3-alkoxypiperidine from a 4-alkoxypiperidine without external reference standards, relying on internal coupling constants (


) and connectivity.
Step 1: Sample Preparation

Dissolve 5-10 mg of the purified piperidine ether in 0.6 mL of


 or 

. Note: If the amine is free, add 1 eq. of TFA or use the HCl salt to lock the conformation and prevent ring inversion broadening.
Step 2: The "Symmetry Test" (1H NMR)
  • Observation: Count the number of distinct

    
     signals.
    
  • Decision:

    • If the number of signals < number of carbons in the formula

      
       Likely 4-substituted  (Symmetric).
      
    • If the number of signals = number of carbons

      
       Likely 3-substituted  (Asymmetric) or 2-substituted .
      
Step 3: The "Connectivity Test" (2D COSY & HSQC)

Focus on the proton alpha to the oxygen (


, typically 

3.2–3.8 ppm).
  • Identify the

    
     signal using HSQC.
    
  • Trace its correlations in the COSY spectrum.

  • The 3-Substituted Signature:

    
     will show a cross-peak to a proton significantly downfield (
    
    
    
    2.5–3.2 ppm, the
    
    
    adjacent to Nitrogen).
  • The 4-Substituted Signature:

    
     will ONLY show cross-peaks to upfield methylene protons (
    
    
    
    1.5–2.0 ppm, the
    
    
    positions). It will NOT couple to the downfield N-adjacent protons.
Step 4: Stereochemical Confirmation (J-Coupling)

Once regio-identity is confirmed (e.g., it is the 3-isomer), determine if the ether is axial or equatorial.

  • Analyze the multiplet of

    
    .
    
  • Equatorial Ether (Axial Proton): Look for Large Coupling (

    
     Hz). This is 
    
    
    
    with the adjacent axial protons.
  • Axial Ether (Equatorial Proton): Look for Small Couplings only (

    
     Hz). This is 
    
    
    
    and
    
    
    .
Visualization: NMR Decision Tree

NMRWorkflow Sample Purified Piperidine Ether Symmetry 13C NMR: Count Signals Sample->Symmetry SymYes Signals < Carbon Count (Symmetric) Symmetry->SymYes Reduced Count SymNo Signals = Carbon Count (Asymmetric) Symmetry->SymNo Full Count Likely4 Likely 4-Isomer SymYes->Likely4 CheckCOSY Run COSY: Check H(C-O) Neighbors SymNo->CheckCOSY Result4 Couples to CH2 only (CONFIRMED 4-Isomer) CheckCOSY->Result4 Upfield neighbors only Result3 Couples to N-CH (downfield) (CONFIRMED 3-Isomer) CheckCOSY->Result3 Downfield neighbor detected

Figure 2: Analytical decision tree for distinguishing 3- vs 4-alkoxypiperidines.

Supporting Data: Characteristic NMR Parameters

The following table summarizes the expected chemical shifts and coupling constants for a generic N-Boc-piperidine ether.

PositionParameter3-Alkoxypiperidine (Cis/Trans)4-Alkoxypiperidine
H-C-O Shift

(ppm)
3.4 – 3.9 (Multiplet)3.5 – 3.8 (Septet-like)
H-C-N Shift

(ppm)
C2: 2.8 – 4.2 (Broad/Distinct)C2/C6: 2.8 – 4.0 (Equivalent)
COSY Correlation Cross-peaksH(C3)

H(C2)
(Diagnostic)
H(C4)

H(C3/5) only
Coupling (

)

(Hz)
10 – 13 Hz (if H is axial)10 – 13 Hz (if H is axial)
Coupling (

)

/

(Hz)
2 – 5 Hz2 – 5 Hz

Note: Chemical shifts vary based on N-protecting groups. N-Boc and N-Acyl groups induce rotamers that can broaden signals at room temperature. Heating to 50°C in DMSO-d6 often coalesces these rotamers for clearer analysis.

References

  • Babl, T., et al. (2020).[1] "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal.[1] Link

  • Larduinat, M., et al. (2016). "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology." Organic & Biomolecular Chemistry. Link

  • Hajhussein, A. N., et al. (2018).[2] "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc. Link

  • Parthiban, P., et al. (2008).[3] "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety Operating Guide

2-(Piperidin-4-yloxy)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-(Piperidin-4-yloxy)ethan-1-ol , a specialized piperidine derivative used in drug development as a PROTAC linker or scaffold intermediate.

Advisory: As a specialized building block, this compound may not have a widely published specific Safety Data Sheet (SDS). The protocols below are derived from Structure-Activity Relationship (SAR) analysis of its functional groups (secondary amine, ether, primary alcohol), defaulting to the highest safety standard for piperidine derivatives.

Part 1: Chemical Identification & Hazard Profile

Before disposal, you must validate the waste stream based on the chemical's reactive properties.

Property Details Implication for Disposal
Chemical Name 2-(Piperidin-4-yloxy)ethan-1-olIdentify on waste tags clearly.
Functional Groups Secondary Amine (Basic), Ether, Primary AlcoholClassify as Basic/Alkaline Waste.
Acidity (pKa) ~11.0 (Piperidine ring)DO NOT mix with acids (exothermic reaction).
Physical State Viscous Liquid or Low-Melting SolidMay require solvent dissolution for transfer.
Primary Hazards Corrosive/Irritant (Skin/Eyes), Acute Toxicity (Oral)Requires full PPE; treat as Skin Corr. 1B.

Part 2: Personal Protective Equipment (PPE)

Treat this compound as a Corrosive Amine . Standard lab coats are insufficient for direct handling of concentrated waste.

  • Eyes: Chemical Splash Goggles + Face Shield (if pouring >500 mL).

  • Hands: Double Nitrile Gloves (0.11 mm min. thickness) or Butyl Rubber for prolonged contact.

  • Respiratory: Work strictly within a Fume Hood. If solid dust is generated, use N95/P100.

  • Body: Chemical-resistant apron over lab coat recommended during waste consolidation.

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate ensures the compound is segregated into the correct waste stream to prevent incompatible reactions (e.g., mixing amines with acid chlorides).

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste: 2-(Piperidin-4-yloxy)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste (Tag: Toxic/Corrosive Basic) Solid->SolidBin SolventCheck Is it dissolved in solvent? Liquid->SolventCheck HalogenCheck Solvent Type? SolventCheck->HalogenCheck Halogenated Halogenated Solvent (DCM, Chloroform) HalogenCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOH, DMSO) HalogenCheck->NonHalogenated StreamA Stream A: Halogenated Organics (Tag: Basic/Alkaline) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organics (Tag: Basic/Alkaline) NonHalogenated->StreamB Warning DO NOT MIX WITH ACIDS (Exothermic Risk)

Figure 1: Decision tree for segregating piperidine ether derivatives. Note the critical prohibition against acid mixing.

Part 4: Step-by-Step Disposal Procedure

Preparation & Segregation
  • Identify the Stream: Due to the piperidine moiety, this waste is Alkaline (Basic) .

  • Incompatibility Check: Ensure the receiving waste container does NOT contain:

    • Strong acids (Sulfuric, Hydrochloric).

    • Acid chlorides or Anhydrides (Violent reaction).

    • Strong oxidizers (Peroxides, Permanganates).

Packaging
  • Liquid Waste: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the solution is aqueous/corrosive.

    • Protocol: Pour slowly into the "Basic Organic Waste" container using a funnel. Rinse the original vessel with a compatible solvent (e.g., Ethanol) and add the rinsate to the same waste container.

  • Solid Waste: Place contaminated solids (weigh boats, gloves, drying agents) into a double-bagged, clear polyethylene hazardous waste bag or a wide-mouth HDPE drum.

Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: Write "2-(Piperidin-4-yloxy)ethan-1-ol" (Do not use abbreviations).

  • Hazard Checkboxes: Mark [x] Toxic and [x] Corrosive (Basic) .

  • pH: Mark as > 10 (Alkaline).

Storage & Handover
  • Store the container in a Secondary Containment Tray to catch potential leaks.

  • Keep the cap vented if there is any risk of off-gassing, though this compound is generally stable.

  • Contact your EHS (Environmental Health & Safety) department for pickup once the container is 90% full.

Part 5: Emergency Spill Response

Scenario: Spillage of >10 mL of neat material.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and a face mask.

  • Contain: Use a Chemical Absorbent Pad or Vermiculite to dike the spill.

  • Neutralize (Optional but Recommended):

    • Since the material is basic, you may apply a Weak Acid Neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) carefully to the spill to reduce volatility and corrosivity.

    • Caution: This will generate heat. Add slowly.

  • Collect: Scoop the absorbed material into a hazardous waste bag. Label as "Spill Debris: Basic Organic Toxic."

  • Clean: Wash the surface with soap and water; collect the wash water as hazardous waste.

References

  • PubChem. 2-(Piperidin-4-yl)ethan-1-ol Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Piperidine: Registration Dossier - Hazards & Classification. Available at: [Link]

Personal Protective Equipment & Handling Guide: 2-(Piperidin-4-yloxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Overview & Hazard Identification

Scientific Context: 2-(Piperidin-4-yloxy)ethan-1-ol combines a secondary amine (piperidine ring) with an ether linkage and a primary alcohol.[1] This structural motif dictates its reactivity and hazard profile.[2][3][4] As a secondary amine, it acts as a base and a nucleophile. While specific toxicological data for this exact CAS is limited, structural analogs (functionalized piperidines) are consistently classified as Skin/Eye Irritants (Category 2) or Corrosives (Category 1B) and possess Acute Toxicity (Oral) properties.

Operational Directive: Treat this compound as a Corrosive and Sensitizer until specific batch data proves otherwise. Adhere to the Precautionary Principle.

GHS Hazard Classification (Inferred from Analogs)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 1B / 2H314: Causes severe skin burns and eye damage (or H315).
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[5][6]
Acute Toxicity (Oral) Cat.[5] 4H302: Harmful if swallowed.[4][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[7]

Part 2: Risk Assessment & PPE Strategy[10][11]

Core Philosophy: PPE is the last line of defense. The primary barrier is engineering controls (Fume Hood). The following PPE selection is based on permeation resistance against organic amines and alcohols.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeopreneWhy: Piperidine derivatives can permeate thin latex rapidly. Nitrile offers superior chemical resistance to amines. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Venting)Why: Safety glasses are insufficient for amines, which can cause permanent corneal opacity. Vapors can also irritate the ocular surface; goggles provide a seal.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Why: Inhalation of amine vapors causes respiratory tract edema.[1] If hood work is impossible, use a Full-Face Respirator with ABEK (Organic Vapor/Ammonia) cartridges.[1]
Body Lab Coat (High-neck, snap closure) + Chemical Apron Why: Cotton lab coats absorb liquids.[1] A rubberized or Tyvek apron prevents soak-through to clothing during liquid handling.[1]

Part 3: Operational Handling Protocol

Storage & Stability
  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon or Nitrogen) . The amine moiety reacts with atmospheric

    
     to form carbamates, and the alcohol absorbs moisture.
    
  • Temperature: Store at 2-8°C (Refrigerated) to retard oxidation.

  • Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates), Acid Chlorides , and Anhydrides .

Experimental Workflow (Safe Handling)

Step-by-Step Protocol:

  • Preparation:

    • Verify Fume Hood airflow.[3]

    • Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat).

    • Prepare a neutralization bath (dilute acetic acid or citric acid) nearby for spill control.

  • Weighing/Dispensing:

    • Solid Form: Use a static-free spatula.[1] Weigh inside the hood to prevent dust inhalation.

    • Liquid/Viscous Form: Use a positive-displacement pipette or glass syringe.[1] Do not use standard air-displacement pipettes if the liquid is viscous, as this leads to dripping.

  • Reaction Setup:

    • Add reagents slowly. The amine group is basic; addition to acids will be exothermic.

    • Use a cooling bath (Ice/Water) during initial mixing if reacting with electrophiles (e.g., alkyl halides, acyl chlorides).

  • Decontamination:

    • Wipe outer gloves with a dry tissue, then discard.

    • Wipe work surface with 10% Ethanol/Water mixture, followed by water.

Visual Handling Workflow

SafeHandling Start Start: Handling 2-(Piperidin-4-yloxy)ethan-1-ol CheckPPE Check PPE: Nitrile Gloves (x2), Goggles, Lab Coat Start->CheckPPE HoodCheck Verify Fume Hood (Velocity > 80 fpm) CheckPPE->HoodCheck StateCheck Physical State? HoodCheck->StateCheck SolidHandle Solid: Use Anti-static Spatula Avoid Dust Generation StateCheck->SolidHandle Solid LiquidHandle Liquid/Viscous: Use Glass Syringe or Positive Displacement Pipette StateCheck->LiquidHandle Liquid Reaction Reaction Setup: Add Slowly (Exothermic Risk) Inert Atmosphere (Ar/N2) SolidHandle->Reaction LiquidHandle->Reaction Cleanup Decontamination: Wipe surfaces with EtOH Dispose waste in Basic/Organic stream Reaction->Cleanup

Figure 1: Decision logic for safe handling based on physical state.

Part 4: Disposal & Spill Management[12]

Environmental Responsibility: Piperidine derivatives are toxic to aquatic life. Zero discharge to drains.[2]

Waste Disposal Streams
Waste TypeDisposal Method
Solid Waste Collect in a container labeled "Hazardous Waste - Toxic/Corrosive Solid" .[1]
Liquid Waste Dissolve in a combustible solvent (e.g., Acetone/Ethanol) and place in "Organic Base" or "Non-Halogenated Organic" waste container.
Contaminated Sharps Syringes/Needles must go into a rigid Biohazard/Sharps bin, labeled with chemical contaminants.
Spill Response Protocol
  • Evacuate: If spill is >100mL outside a hood, evacuate the area.

  • Isolate: Close lab doors and post "Do Not Enter" signs.

  • Neutralize:

    • Absorb with Vermiculite or Sand .

    • Optional: Treat absorbed spill with dilute (5%) Acetic Acid to neutralize the amine (reduces volatility).

  • Collect: Scoop into a sealable hazardous waste bag. Label as "Spill Debris: Piperidine Derivative".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19773564, 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.